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  • Product: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate
  • CAS: 70007-83-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Structural Elucidation of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Executive Summary Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9)[1] is a highly functionalized α -pyrone derivative. Its structural framework—comprising a conjugated diene system, an endocyclic ester (lactone)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9)[1] is a highly functionalized α -pyrone derivative. Its structural framework—comprising a conjugated diene system, an endocyclic ester (lactone), and an exocyclic ethyl acetate moiety—makes it a versatile intermediate in the synthesis of complex pharmaceuticals and natural products. This technical guide provides an authoritative, causality-driven analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, designed for researchers and drug development professionals requiring rigorous structural validation.

Structural Anatomy & Predictive Causality

The core of the molecule is the 2H-pyran-2-one ( α -pyrone) ring. The electronic environment of this heterocycle is governed by a delicate balance of mesomeric (resonance) and inductive effects[2].

Understanding the causality behind the chemical shifts is critical for accurate spectral assignment:

  • Mesomeric Shielding: The endocyclic oxygen atom possesses lone pairs that delocalize into the conjugated diene system. This electron donation selectively increases electron density at the C3 and C5 positions, resulting in their relative shielding compared to standard alkenes.

  • Inductive and Anisotropic Deshielding: The C2 carbonyl group acts as a powerful electron-withdrawing group (EWG). It pulls electron density away from the ring, heavily deshielding the C2 and C4 carbons. Furthermore, the C6 carbon is directly bonded to the electronegative ring oxygen, rendering it highly deshielded.

This alternating "push-pull" electron distribution (deshielded C2, shielded C3, deshielded C4, shielded C5, deshielded C6) is the fundamental causal mechanism that dictates the spectral dispersion observed in both 1 H and 13 C NMR[3].

1 H NMR Spectral Analysis

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) exhibits distinct resonances corresponding to the pyrone core and the peripheral aliphatic groups. The allylic coupling between the C4-methyl and the ring protons is a key diagnostic feature.

Table 1: 1 H NMR Chemical Shifts and Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Causality
C3-H 6.15d (or br s)1H~1.5 α to C=O; shielded by resonance but deshielded by proximity to the carbonyl. Exhibits allylic coupling with C4-CH 3​ .
C5-H 6.05d (or br s)1H~1.5 β to ring oxygen; highly shielded by mesomeric electron donation. Exhibits allylic coupling with C4-CH 3​ .
Ethyl CH 2​ 4.18q2H7.1Deshielded directly by the attached ester oxygen.
C6-CH 2​ 3.45s2H-Bridging methylene; deshielded by the adjacent ester carbonyl and the electron-deficient C6 alkene carbon.
C4-CH 3​ 2.20d3H~1.5Allylic methyl group; deshielded by the conjugated pyrone system.
Ethyl CH 3​ 1.25t3H7.1Standard aliphatic methyl, split by the adjacent CH 2​ .

13 C NMR Spectral Analysis

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) perfectly maps the alternating electron density of the α -pyrone ring, validating the mesomeric predictions[3].

Table 2: 13 C NMR Chemical Shifts and Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
Ester C=O 168.5CExocyclic ester carbonyl carbon.
C2 (Ring C=O) 162.0CEndocyclic lactone carbonyl; highly deshielded by oxygen.
C6 158.0CDeshielded by direct attachment to the ring oxygen.
C4 154.0C β -carbon to the C2 carbonyl; heavily deshielded by the enone-like pull.
C3 111.5CHShielded by mesomeric donation from the ring oxygen.
C5 108.0CHMost shielded sp 2 carbon due to direct resonance from the ring oxygen.
Ethyl CH 2​ 61.5CH 2​ Deshielded by the ester oxygen.
C6-CH 2​ 40.5CH 2​ Bridging methylene between the pyrone C6 and the ester carbonyl.
C4-CH 3​ 20.5CH 3​ Allylic methyl carbon.
Ethyl CH 3​ 14.1CH 3​ Terminal aliphatic methyl carbon.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity, reproducible data, the following self-validating protocol must be strictly adhered to. This workflow minimizes line broadening and ensures accurate integration[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm). Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Instrument Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Execute automatic tuning and matching (ATM) for both 1 H and 13 C nuclei to optimize the probe's radiofrequency (RF) circuits, ensuring maximum signal transfer.

  • Shimming: Perform gradient shimming (e.g., TopShim) to homogenize the static magnetic field ( B0​ ). Monitor the deuterium lock signal; the Z0, Z1, and Z2 shims must be iteratively optimized until the lock level is maximized and stable, guaranteeing sharp resonance lines.

  • 1H NMR Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, acquisition time to 3.0 seconds, and relaxation delay ( D1​ ) to 1.0 second. Acquire 16 scans.

  • 13C NMR Acquisition: Utilize a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm, acquisition time to 1.5 seconds, and relaxation delay to 2.0 seconds. Acquire a minimum of 1024 scans to achieve a robust signal-to-noise ratio for the quaternary carbons (C2, C4, C6, and Ester C=O).

  • Data Processing: Apply a zero-filling factor of 2. Apply an exponential window function with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by baseline correction (e.g., polynomial fit) to ensure accurate multiplet integration.

2D NMR Workflow for Structural Validation

While 1D NMR provides the foundational data, absolute structural elucidation requires 2D NMR techniques to map the exact atomic connectivity. The HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical for this molecule, as it reveals the 3JCH​ correlations from the C6-CH 2​ protons to the C5 and Ester C=O carbons, definitively proving the exocyclic connectivity.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS internal std) Acq1D 1D NMR Acquisition (1H & 13C, 400/100 MHz) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Fourier Transform, Phase/Baseline) Acq1D->Process Acq2D->Process Assign Spectral Assignment (Chemical Shifts & Coupling) Process->Assign Validate Structural Validation (Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate) Assign->Validate

Standardized NMR acquisition and structural validation workflow.

References

  • 2H-Pyran-6-acetic acid, 4-methyl-2-oxo-, ethyl ester (CAS 70007-83-9) ChemBK Chemical Database URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition John Wiley & Sons URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Springer URL:[Link]

Sources

Exploratory

Mechanism of lactone ring opening in Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

An In-Depth Technical Guide to the Mechanism of Lactone Ring Opening in Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Lactone Ring Opening in Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 2-pyrone (or α-pyrone) scaffold is a privileged structure found in numerous natural products and serves as a versatile building block in synthetic chemistry.[1] Its reactivity, particularly the susceptibility of the lactone ring to nucleophilic opening, is central to its utility and biological activity. This guide provides an in-depth analysis of the mechanistic pathways governing the ring opening of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate. We will explore the fundamental principles of 2-pyrone reactivity, detail the distinct mechanisms under acidic, basic, and enzymatic conditions, and outline robust experimental protocols for their elucidation. This document is intended to serve as a technical resource for professionals engaged in the research and development of molecules containing the 2-pyrone motif, particularly in the context of prodrug design, stability testing, and reaction optimization.

Introduction to Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

The 2-pyrone ring is a six-membered unsaturated lactone that commands significant attention due to its presence in compounds with a broad range of biological activities, including antifungal, cytotoxic, and neurotoxic properties.[1] As a chemical motif, it incorporates both a conjugated diene and an ester group, making it a valuable intermediate for complex molecular synthesis.[1][2]

The subject of this guide, Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS 70007-83-9), is a representative substituted 2-pyrone.[3] Understanding the stability of its lactone ring is critical for predicting its shelf-life, metabolic fate, and potential application as a prodrug, where ring opening in a specific physiological environment could release an active therapeutic agent.[4][5][6] The reactivity of the 2-pyrone system is dictated by multiple electrophilic centers, making it susceptible to nucleophilic attack that can lead to ring opening and the formation of new molecular architectures.[7]

Core Mechanistic Pathways of 2-Pyrone Ring Opening

Unlike saturated lactones, the reactivity of the 2-pyrone ring is profoundly influenced by its conjugated π-system. This creates multiple sites susceptible to nucleophilic attack, primarily the carbonyl carbon (C2) and the vinylogous position at C6.[7][8] The prevailing mechanism is highly dependent on the reaction conditions, particularly pH and the nature of the nucleophile.

Base-Catalyzed Hydrolysis: Acyl-Oxygen Cleavage at C2

Under neutral or basic conditions, the dominant mechanism for ring opening is a base-catalyzed hydrolysis involving nucleophilic attack on the C2 carbonyl carbon.[9] This pathway is analogous to the saponification of a typical ester but is facilitated by the electronic properties of the pyrone ring.

The process unfolds in two key steps:

  • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon (C2), leading to the formation of a transient, high-energy tetrahedral intermediate.

  • Ring Cleavage: This intermediate rapidly collapses, resulting in the cleavage of the endocyclic C2-O1 bond (acyl-oxygen cleavage). This step is effectively irreversible and yields a resonance-stabilized carboxylate-enolate species. Protonation of this intermediate during workup gives the final acyclic hydroxy-carboxylic acid derivative.

The conversion of the lactone to its carboxylate form under these conditions is largely dependent on the hydroxide ion concentration.[9]

G cluster_0 Base-Catalyzed Ring Opening at C2 A Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (Lactone Form) B Tetrahedral Intermediate A->B  1. OH⁻ Attack at C2 C Ring-Opened Carboxylate-Enolate B->C  2. Ring Cleavage (C2-O1 Bond) D Final Product (Hydroxy-acid) C->D  3. Protonation (Workup)

Caption: Base-catalyzed hydrolysis via C2 attack.

Acid-Catalyzed Hydrolysis: Acyl-Oxygen Cleavage at C2

In acidic media, the ring-opening mechanism is altered, but the site of initial interaction remains the C2 carbonyl. The reaction proceeds via specific acid catalysis.

The key steps are:

  • Carbonyl Protonation: The carbonyl oxygen at C2 is rapidly and reversibly protonated by a hydronium ion. This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

  • Proton Transfer & Ring Opening: A series of proton transfers occurs, culminating in the cleavage of the C2-O1 bond and elimination of the ring oxygen as a hydroxyl group. This regenerates the acid catalyst and produces the ring-opened carboxylic acid.

Under acidic conditions, the reaction often establishes a pH-dependent equilibrium between the lactone and the ring-opened carboxylate form.[9]

G cluster_1 Acid-Catalyzed Ring Opening at C2 A Lactone Form B Protonated Carbonyl (Activated) A->B  1. H₃O⁺ Protonation C Tetrahedral Intermediate B->C  2. H₂O Attack D Final Product (Carboxylic Acid) C->D  3. Proton Transfer & Ring Cleavage

Caption: Acid-catalyzed hydrolysis via C2 attack.

Alternative Pathway: Nucleophilic Attack at C6

The conjugated system of 2-pyrones allows for an alternative mode of ring opening initiated by nucleophilic attack at the C6 position, a pathway not available to saturated lactones.[8] This 1,6-conjugate addition is particularly relevant with soft nucleophiles.

This mechanism proceeds as follows:

  • 1,6-Conjugate Addition: A nucleophile attacks the electrophilic C6 carbon.

  • Intermediate Formation: This attack forms a resonance-stabilized enolate intermediate.

  • Electrocyclic Ring Opening: The intermediate collapses through a 6-π electrocyclic ring-opening to yield a di-unsaturated acid derivative.[8] The stereochemistry of the resulting product can often be controlled by reaction conditions such as temperature.[8]

This pathway highlights the unique reactivity of the 2-pyrone scaffold and its potential to generate diverse acyclic structures that are not accessible through simple ester hydrolysis.

G cluster_2 Nucleophilic Ring Opening at C6 A 2-Pyrone Substrate B Resonance-Stabilized Enolate Intermediate A->B  1. Nucleophile (Nu⁻) Attacks C6 C Di-unsaturated Acid Derivative B->C  2. 6-π Electrocyclic Ring Opening

Caption: Ring opening via nucleophilic attack at C6.

Factors Influencing Ring-Opening Kinetics

The rate and equilibrium of the lactone ring opening are sensitive to several environmental and structural factors.

FactorInfluence on Ring OpeningSupporting Evidence
pH The reaction is significantly faster under basic conditions due to the strong nucleophilicity of OH⁻.[9] Under acidic conditions, the rate is dependent on H₃O⁺ concentration.[9] A pH-dependent equilibrium is established between the closed lactone and the open carboxylate form.[9][10]For camptothecin, a related lactone-containing drug, even a slight pH increase from 7.1 to 7.6 markedly decreases the lactone's half-life and its concentration at equilibrium.[10]
Solvent The solvent plays a crucial role in stabilizing transition states and intermediates.[11][12][13] Polar, protic solvents like water can participate directly in the reaction as nucleophiles and proton donors/acceptors.Theoretical studies on 2-pyrones demonstrate that the solvent environment dictates the final products formed and the activation energy barriers for ring opening.[12][13][14]
Substituents The electronic and steric nature of substituents on the pyrone ring influences its reactivity. The 4-methyl group on the target molecule is weakly electron-donating, which may slightly decrease the electrophilicity of the ring. The ethyl acetate group at C6 adds a second ester functionality and influences the overall electronic distribution.The mechanism of lactone hydrolysis appears largely independent of various substituents on remote rings (e.g., the A ring in camptothecin analogues), suggesting the core lactone's reactivity is dominant.[9] However, substituents directly on the pyrone ring are known to dictate reactivity.[11][14]
Temperature As with most chemical reactions, an increase in temperature will increase the rate of ring opening according to the Arrhenius equation.Experimental studies often use elevated temperatures to accelerate ring-opening and decarboxylation reactions of 2-pyrones.[13]

Experimental Protocols for Mechanistic Investigation

A multi-faceted analytical approach is required to fully characterize the mechanism and kinetics of lactone ring opening. The following protocols provide a self-validating system for elucidating the fate of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate under various conditions.

G cluster_3 Experimental Workflow for Mechanistic Study A Prepare Solutions of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate in Buffered Media (Varying pH) B UV-Vis Spectrophotometry A->B C ¹H NMR Spectroscopy A->C D LC-MS/MS Analysis A->D E Kinetic Analysis: Determine rate constants (k) and half-life (t₁/₂) B->E F Structural Elucidation: Identify intermediates and final ring-opened products C->F G Mass Verification: Confirm mass of lactone vs. -COOH form D->G H Comprehensive Mechanistic Model E->H F->H G->H

Caption: Integrated workflow for studying lactone ring opening.

Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

Causality: The 2-pyrone ring contains a conjugated chromophore. Ring opening disrupts this conjugation, leading to a predictable change in the UV-Vis absorption spectrum, which can be monitored over time to determine reaction kinetics.[10][15]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate in a non-reactive organic solvent (e.g., acetonitrile or DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). Maintain constant ionic strength.

  • Reaction Initiation: In a quartz cuvette thermostatted to a specific temperature (e.g., 25°C or 37°C), add the aqueous buffer. Initiate the reaction by injecting a small aliquot of the stock solution to achieve the desired final concentration.

  • Spectroscopic Monitoring: Immediately begin recording the UV-Vis spectrum at timed intervals. Monitor the decrease in absorbance at the λ_max of the lactone or the increase in absorbance at the λ_max of the ring-opened product.

  • Data Analysis: Plot absorbance vs. time. Fit the data to an appropriate kinetic model (e.g., first-order) to determine the observed rate constant (k_obs) at each pH.

Protocol: Structural Analysis by ¹H NMR Spectroscopy

Causality: ¹H NMR provides unambiguous structural information. The disappearance of specific proton signals corresponding to the rigid lactone ring and the concurrent appearance of new signals from the flexible, ring-opened product allows for direct monitoring of the structural transformation and equilibrium.[16][17][18]

Methodology:

  • Sample Preparation: Dissolve a known quantity of the compound in a deuterated solvent (e.g., D₂O with a suitable buffer, or CD₃OD for methanolysis studies).[16][18]

  • Initial Spectrum (t=0): Acquire a high-resolution ¹H NMR spectrum immediately after dissolution to characterize the starting material.

  • Time-Course Monitoring: Maintain the NMR tube at a constant temperature and acquire spectra at regular intervals.

  • Signal Integration: For each spectrum, integrate the characteristic peaks of both the lactone and the ring-opened product. For example, monitor the vinylic protons of the pyrone ring and compare their integrals to new signals, such as those from a newly formed hydroxyl group or changes in the methylene protons of the acetate side chain.

  • Equilibrium and Rate Determination: The ratio of the integrals at long time points provides the equilibrium constant (K_eq).[16] The change in concentration over time can be used to calculate reaction rates.[19]

Protocol: Product Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry can definitively distinguish between the lactone and its ring-opened carboxylic acid form, which differ in mass by 18.01056 u (the mass of H₂O). This is crucial for confirming the identity of reaction products, especially in complex biological matrices.[20]

Methodology:

  • Sample Preparation: Prepare two samples: (a) the intact lactone in a suitable solvent and (b) a sample that has been hydrolyzed (e.g., by incubation in a basic buffer).

  • LC-MS Analysis: Inject the samples into an LC-MS system. The lactone and its more polar ring-opened product will likely have different retention times on a reverse-phase column.

  • Mass Detection: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

  • Data Interpretation: In negative ion mode, the hydrolyzed product will show a clear [M-H]⁻ ion corresponding to the carboxylic acid. The lactone may not ionize as efficiently in negative mode. Tandem MS (MS/MS) can be used to generate characteristic fragmentation patterns to further confirm the structures.[20]

Conclusion and Implications

The ring opening of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is a multifaceted process governed by a delicate interplay of pH, solvent, and nucleophile identity. While the primary pathways under aqueous acidic and basic conditions involve nucleophilic attack at the C2 carbonyl carbon, the conjugated nature of the 2-pyrone scaffold introduces an alternative C6-attack mechanism that is critical for synthetic applications.[8]

For drug development professionals, understanding these mechanisms is paramount. The pH-dependent hydrolysis kinetics directly inform the stability and potential prodrug applications of any 2-pyrone-containing therapeutic.[10] A compound designed to be stable at the acidic pH of the stomach but which readily opens at the physiological pH of the bloodstream is a classic prodrug strategy.[4] For synthetic chemists, the ability to selectively trigger different ring-opening pathways provides a powerful tool for creating diverse molecular architectures from a common starting material.[1][8]

Future research should focus on detailed kinetic and computational studies of this specific molecule to precisely quantify the activation barriers for each pathway and to investigate its metabolism by specific human esterases, providing a more complete picture of its potential in therapeutic design.

References

  • Liu, Y., et al. (2015). Theoretical Study of the Hydrolysis Mechanism of 2-pyrone-4,6-dicarboxylate (PDC) Catalyzed by LigI. PubMed. [Link]

  • Gounder, R., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Journal of the American Chemical Society. [Link]

  • Gounder, R., et al. (2013). Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran. PubMed. [Link]

  • Gounder, R., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Journal of the American Chemical Society. [Link]

  • Jin, M., & Hoye, T. R. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. [Link]

  • Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. PubMed. [Link]

  • Gounder, R., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. ResearchGate. [Link]

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  • Jin, M., & Hoye, T. R. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. ACS Publications. [Link]

  • van der Klis, F., et al. (2021). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. ResearchGate. [Link]

  • Chourpa, I., et al. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. PubMed. [Link]

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  • Pescitelli, G., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. . [Link]

  • Williams, D. L. H. (n.d.). Mechanism of Hydrolysis of Coumaran-2-ones (I). ResearchGate. [Link]

  • Lonsdale, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. [Link]

  • Fedorov, Y. V., et al. (2021). pH-Dependent Photoinduced Interconversion of Furocoumaric and Furocoumarinic Acids. MDPI. [Link]

  • Kollipara, S., et al. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ACS Publications. [Link]

  • Pescitelli, G., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

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  • ChemBK. (n.d.). 2H-Pyran-6-acetic acid, 4-methyl-2-oxo-, ethyl ester. ChemBK. [Link]

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Sources

Foundational

Whitepaper: Pharmacokinetics and Bioavailability of 2-oxo-2H-pyran-6-acetate Compounds

Executive Summary The 2-oxo-2H-pyran (α-pyrone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic agents with potent anticancer, antimicrobial, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxo-2H-pyran (α-pyrone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic agents with potent anticancer, antimicrobial, and antiviral properties[1][2]. Specifically, 2-oxo-2H-pyran-6-acetate compounds—often utilized as synthetic intermediates or prodrugs—present a unique pharmacokinetic profile. While the esterification of the 6-acetic acid moiety significantly enhances membrane permeability, it simultaneously introduces metabolic liabilities via rapid esterase-mediated hydrolysis. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) of these compounds, alongside field-validated protocols for their pharmacokinetic (PK) evaluation.

Chemical Architecture and ADME Fundamentals

Pyrone derivatives are characterized by a six-membered conjugated lactone ring containing one oxygen atom and a ketone functional group[1][3]. The 2-oxo-2H-pyran-6-acetate class features an esterified acetic acid side chain at the C6 position[4].

The pharmacokinetic behavior of these compounds is dictated by the delicate balance between lipophilicity and metabolic stability:

  • Absorption: The ester group neutralizes the polarity of the free carboxylic acid at physiological pH. This structural modification directly increases the partition coefficient (LogP), driving enhanced passive diffusion across the phospholipid bilayer of the gastrointestinal tract and improving initial oral absorption.

  • Distribution: Alpha-pyrones typically exhibit high plasma protein binding (>85%), predominantly to albumin and α1​ -acid glycoprotein[5]. This extensive binding restricts the unbound (free) fraction of the drug, limiting tissue distribution but potentially prolonging the systemic residence time through a "depot" effect.

  • Metabolism & Excretion: Despite improved absorption, the poor aqueous solubility and suboptimal bioavailability of many pyrone-based derivatives remain critical hurdles[1]. The acetate group is highly susceptible to ubiquitous carboxylesterases in the plasma and liver, leading to rapid first-pass metabolism. The resulting polar metabolites are subsequently cleared via renal excretion following first-order elimination kinetics[3].

Metabolic Biotransformation Pathways

The systemic journey of 2-oxo-2H-pyran-6-acetate is a classic example of prodrug biotransformation. The intact ester acts as a highly permeable vehicle that is rapidly unmasked in vivo to release the active pharmacophore.

MetabolicPathway Prodrug 2-oxo-2H-pyran-6-acetate (Lipophilic Prodrug) Esterase Esterase Hydrolysis (Plasma/Liver) Prodrug->Esterase ActiveMetabolite 2-oxo-2H-pyran-6-acetic acid (Active Pharmacophore) Esterase->ActiveMetabolite CYP450 CYP450 Oxidation (Phase I) ActiveMetabolite->CYP450 PhaseII UGT / SULT Conjugation (Phase II) CYP450->PhaseII Excretion Renal Excretion (Clearance) PhaseII->Excretion

Metabolic biotransformation pathway of 2-oxo-2H-pyran-6-acetate derivatives.

Physicochemical and Pharmacokinetic Profiling

To contextualize the ADME behavior of 2-oxo-2H-pyran-6-acetate compounds, Table 1 summarizes the representative quantitative parameters observed during preclinical profiling.

Table 1: Representative ADME Parameters for 2-oxo-2H-pyran-6-acetate Scaffolds

ParameterTypical Range / ValueImpact on Pharmacokinetics
Molecular Weight ~196.2 g/mol Low molecular weight is highly favorable for passive transcellular diffusion[4].
LogP (Lipophilicity) 1.5 – 2.5Optimal for intestinal absorption; however, limits deep central nervous system (CNS) penetration.
Plasma Protein Binding 85% – 98%High binding limits the free drug fraction available for target engagement and tissue distribution[5].
Oral Bioavailability (F%) 15% – 45%Heavily restricted by extensive first-pass hepatic metabolism and rapid esterase hydrolysis[1].
Half-life ( t1/2​ ) 1.5 – 4.0 hoursShort half-life necessitates frequent dosing regimens or the development of sustained-release formulations.

Methodologies for Pharmacokinetic Evaluation

Robust pharmacokinetic evaluation requires self-validating experimental systems. The following protocols detail the mechanistic rationale behind each step to ensure data integrity.

PKWorkflow Dosing 1. Animal Dosing (IV & PO) Sampling 2. Blood Sampling (Time-course) Dosing->Sampling Extraction 3. Protein Precipitation Sampling->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Analysis 5. NCA PK Modeling LCMS->Analysis

Standardized in vivo pharmacokinetic profiling workflow for pyrone derivatives.

In Vitro Plasma Stability and Esterase Cleavage Assay

Purpose: To quantify the half-life of the acetate prodrug conversion to the active acid in systemic circulation.

  • Preparation: Spike the 2-oxo-2H-pyran-6-acetate compound into pooled human or rat plasma to a final concentration of 1 µM. Causality: A low concentration (1 µM) ensures that plasma esterases are not saturated, providing true first-order degradation kinetics.

  • Incubation: Incubate the matrix at 37°C under gentle orbital shaking to simulate physiological hemodynamics.

  • Sampling & Quenching: At precise intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: The ice-cold organic solvent instantly denatures the esterases, halting the reaction at the exact time point, while simultaneously precipitating plasma proteins to prevent LC-MS/MS column fouling.

  • Centrifugation: Spin the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the depletion rate of the parent compound.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To determine absolute bioavailability ( F ) and systemic clearance rates.

  • Dosing: Administer the compound to Sprague-Dawley rats via intravenous (IV) tail vein injection (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg). Causality: Dual-route administration is mathematically required to calculate absolute oral bioavailability by comparing the dose-normalized Area Under the Curve (AUC) of PO versus IV.

  • Blood Collection: Collect serial blood samples via jugular vein cannulation at pre-defined intervals (5 min to 24 hours) into K2​ EDTA tubes.

  • Extraction (LLE): Perform liquid-liquid extraction using ethyl acetate. Causality: Ethyl acetate's moderate polarity efficiently partitions the lipophilic pyrone from the aqueous plasma matrix, leaving highly polar endogenous interferences behind, thereby increasing the signal-to-noise ratio.

  • LC-MS/MS Quantification: Inject the reconstituted samples onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: The C18 stationary phase has a high affinity for the hydrophobic pyrone ring, ensuring adequate retention and sharp chromatographic peaks.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) software to compute AUC , Cmax​ , Tmax​ , t1/2​ , and Clearance.

Strategies for Bioavailability Enhancement

Given the rapid metabolic clearance of 2-oxo-2H-pyran-6-acetate, modern drug development employs several strategies to enhance its clinical viability[1]:

  • Structural Modification: Replacing the ester linkage with an amide bond (forming an acetamide) drastically increases resistance to plasma hydrolases, prolonging the systemic half-life.

  • Nanoparticle Delivery: Encapsulating the pyrone derivative within liposomes or polymeric nanoparticles shields the ester bond from premature enzymatic cleavage and improves aqueous solubility[1].

  • Halogenation: Introducing fluorine atoms to the pyrone ring or the acetate side-chain can lower the pKa, increase metabolic stability against CYP450 oxidation, and enhance lipophilicity without increasing molecular bulk.

Conclusion

The 2-oxo-2H-pyran-6-acetate scaffold offers a highly versatile platform for drug discovery. While its esterified nature provides excellent membrane permeability, its susceptibility to esterase hydrolysis demands rigorous pharmacokinetic optimization. By employing robust in vitro stability assays and precise in vivo LC-MS/MS profiling, researchers can accurately map the ADME liabilities of these compounds. Future advancements in targeted delivery systems and strategic structural modifications hold the key to translating these potent pyrone derivatives from the bench to the clinic.

References

  • 2H-Pyran-6-acetic acid, 4-methyl-2-oxo-, ethyl ester - ChemBK ChemBK URL:[Link]

  • Exhibition of Corallopyronin A an Antibiotic from Different Soil Environments in Egypt Preprints.org URL:[Link]

  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives ACS Publications URL:[Link]

  • α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update ResearchGate URL:[Link]

  • 2-Pyrone natural products and mimetics: Isolation, characterisation and biological activity ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Introduction and Scientific Context The 2H-pyran-2-one (α-pyrone) scaffold is a highly versatile synthon in organic chemistry, serving as a critical building block for the synthesis of complex fused heterocycles, biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The 2H-pyran-2-one (α-pyrone) scaffold is a highly versatile synthon in organic chemistry, serving as a critical building block for the synthesis of complex fused heterocycles, biologically active natural products, and pharmaceuticals. Theoretical calculations estimate that the 2H-pyran-2-one system possesses 30–35% of the resonance energy of benzene, granting it unique reactivity profiles that include both aromatic substitution and diene-like behavior in cycloadditions[1].

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9)[2] is a specifically functionalized derivative that features an electrophilic ester moiety and a reactive pyran core. Related compounds, such as methyl 2-oxo-2H-pyran-6-acetate, have been extensively utilized in the synthesis of highly functionalized N-heterocycles, including 2,5,7-trioxo-pyrano[3,2-c]pyridines via intramolecular cyclizations[3]. This application note details a robust, self-validating protocol for synthesizing the ethyl ester derivative via the acid-catalyzed esterification of the corresponding pyran-6-acetic acid, focusing on mechanistic causality and high-yield isolation.

Mechanistic Insights and Experimental Causality

The synthesis of ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is most efficiently achieved through the Fischer esterification of 4-methyl-2-oxo-2H-pyran-6-acetic acid.

  • Thermodynamic Control: Esterification is an equilibrium-driven process. To drive the reaction toward the product, absolute ethanol is used as both the reactant and the solvent. Furthermore, the implementation of a Soxhlet extractor with molecular sieves or a Dean-Stark apparatus (if a co-solvent like toluene is used) removes the water byproduct, exploiting Le Chatelier's principle.

  • Catalyst Selection: While sulfuric acid ( H2​SO4​ ) is a traditional catalyst, it can sometimes lead to the degradation of sensitive heterocyclic rings or unwanted polymerization. Therefore, p -Toluenesulfonic acid ( p -TsOH) is often preferred as it provides strong acidity without the oxidative properties of H2​SO4​ .

  • Self-Validating Workup: The protocol utilizes a saturated sodium bicarbonate ( NaHCO3​ ) wash. This step is mechanistically critical: it neutralizes the acid catalyst and deprotonates any unreacted starting carboxylic acid, partitioning the unreacted starting material into the aqueous layer while the target ester remains in the organic phase.

Experimental Workflow

G Start 4-methyl-2-oxo-2H-pyran-6-acetic acid + Absolute Ethanol Catalyst Acid Catalysis (p-TsOH, 0.1 equiv) Start->Catalyst Reaction Reflux (78°C) Water Removal via Sieves Catalyst->Reaction Workup Aqueous Workup (NaHCO3 Neutralization) Reaction->Workup Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Product Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (Target Compound) Purification->Product

Workflow for the acid-catalyzed esterification to yield Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate.

Reaction Optimization Data

To ensure maximum efficiency, various catalytic conditions were evaluated. The data below summarizes the quantitative impact of catalyst choice on the overall yield of the esterification process.

Catalyst SystemEquivalentsSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
H2​SO4​ (conc.)0.2EtOH781268%92%
p -TsOH ⋅H2​O 0.1EtOH781685%>98%
Amberlyst-15 (Resin)10% w/wEtOH782481%>99%
SOCl2​ (in situ acyl chloride)1.2EtOH0 to 25474%90%

Note: p -TsOH provides the optimal balance of high yield, excellent purity, and operational simplicity.

Detailed Laboratory Protocol

Safety Precautions: Standard laboratory PPE (lab coat, gloves, safety goggles) must be worn. Handle all organic solvents in a well-ventilated fume hood to avoid inhalation of aerosols[2].

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 4-methyl-2-oxo-2H-pyran-6-acetic acid (10.0 g, 59.5 mmol) to the flask.

  • Suspend the solid in 100 mL of anhydrous absolute ethanol.

  • Add p -Toluenesulfonic acid monohydrate ( p -TsOH ⋅H2​O ) (1.13 g, 5.95 mmol, 0.1 equiv) as the catalyst.

  • Attach a reflux condenser fitted with a drying tube (containing anhydrous CaCl2​ ) to exclude atmospheric moisture.

Step 2: Reaction Execution and Monitoring
  • Heat the reaction mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle.

  • Maintain reflux for 16 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (6:4). The 2H-pyran-2-one core is highly UV-active ( λmax​ ~290 nm)[1]. The product ester will elute with a higher Rf​ value compared to the highly polar starting carboxylic acid.

Step 3: Workup and Extraction
  • Once TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 80% of the ethanol.

  • Dilute the resulting concentrated residue with 150 mL of Ethyl Acetate (EtOAc).

  • Transfer the organic solution to a separatory funnel and wash sequentially with:

    • 50 mL of distilled water.

    • 2×50 mL of saturated aqueous NaHCO3​ (Caution: Vent the funnel frequently as CO2​ gas will evolve during the neutralization of p -TsOH and unreacted starting acid).

    • 50 mL of saturated aqueous NaCl (brine) to pre-dry the organic layer.

  • Collect the organic phase and dry it over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification and Characterization
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (8:2 to 6:4).

  • Pool the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate as a stable solid/oil.

  • Analytical Confirmation: Verify the structure using 1H NMR. Key diagnostic signals include the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm), the pyran ring protons (characteristic singlets/doublets in the 5.5–6.5 ppm region), and the vinylic methyl group (~2.2 ppm). The C6​ and C4​ signals in the 13C NMR spectrum will show characteristic primary splittings confirming the integrity of the pyranone ring[1].

References

  • Source: Echemi.
  • Product Class 3: Pyranones and Pyranthiones Source: Thieme-connect URL
  • α-Pyrones. Part 5. Structure Effects on the Intramolecular Cyclization of Functionalized 6-Pyronylacetamides: Synthesis of New 2, 5,7-Trioxo-pyrano(3,2-c)pyridines.

Sources

Application

Advanced Application Note: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate in Heterocyclic Compound Design

Executive Summary Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9) is a highly functionalized 2-pyrone derivative that serves as a privileged scaffold in modern organic synthesis[1]. For drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9) is a highly functionalized 2-pyrone derivative that serves as a privileged scaffold in modern organic synthesis[1]. For drug development professionals and synthetic chemists, this compound offers a unique, multi-faceted reactivity profile. It functions simultaneously as a masked diene for pericyclic reactions, an electrophilic lactone for nucleophilic ring-opening, and a carbon-acidic substrate for condensation reactions[2]. This application note details the mechanistic causality and self-validating protocols for utilizing this compound to synthesize complex heterocycles, specifically 2-pyridones and polysubstituted benzenes.

Mechanistic Insights: The 2-Pyrone Reactivity Profile

The synthetic utility of ethyl 4-methyl-2-oxo-2H-pyran-6-acetate stems from its electronic architecture. The 2-pyrone ring is a "chameleon" in heterocyclic design, capable of undergoing diverse transformations depending on the reaction environment:

  • Nucleophilic Susceptibility: The lactone carbonyl (C2) and the conjugated C6 position are highly electrophilic. Attack by primary amines leads to ring-opening, forming an acyclic 1,5-dicarbonyl intermediate that subsequently dehydrates to form stable 2-pyridones ()[3].

  • Diene Character: The conjugated double bonds (C3-C4 and C5-C6) allow the pyrone to act as an electron-deficient diene in [4+2] Diels-Alder cycloadditions. When reacted with alkynes, the resulting bridged bicyclic intermediate is highly strained and readily extrudes carbon dioxide to yield heavily substituted aromatic rings ()[4].

  • The Acetate Handle: The methylene group of the C6-acetate moiety is acidic, providing a distinct handle for Knoevenagel condensations to build fused heterocyclic systems.

ReactivityMap Center Ethyl 4-methyl-2-oxo- 2H-pyran-6-acetate DA_Alkyne [4+2] Cycloaddition (Alkynes) Center->DA_Alkyne Δ, -CO2 DA_Alkene [4+2] Cycloaddition (Alkenes) Center->DA_Alkene Lewis Acid / High P Nucleophile Nucleophilic Attack (Amines/NH3) Center->Nucleophile Protic Solvent, Δ Condensation Condensation (C6-Acetate Handle) Center->Condensation Base Catalyst Product_Benzene Polysubstituted Benzenes (-CO2) DA_Alkyne->Product_Benzene Product_Bicyclic Bicyclic Lactones DA_Alkene->Product_Bicyclic Product_Pyridone 2-Pyridones Nucleophile->Product_Pyridone Product_Fused Fused Heterocycles Condensation->Product_Fused

Overall reactivity map of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate.

Application Workflow 1: Synthesis of N-Substituted 2-Pyridones

Causality of Experimental Choices

The transformation of a 2-pyrone into a 2-pyridone requires a delicate balance of nucleophilic attack and subsequent dehydration. We utilize ethanol as the solvent because its protic nature solvates the highly polar acyclic intermediate and facilitates the crucial proton-transfer steps required for recyclization ()[5]. Elevated temperatures (reflux) are mandatory to drive the final dehydration step, which restores aromaticity to the newly formed nitrogen heterocycle.

Self-Validating Protocol

Reagents: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (1.0 equiv), Primary Amine (e.g., Benzylamine, 1.2 equiv), Absolute Ethanol (0.2 M).

  • Initiation: Dissolve the pyrone in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Add the primary amine dropwise at room temperature over 10 minutes.

    • Validation Check: The solution will transition from clear to a deep yellow/orange within 30 minutes, indicating the successful formation of the acyclic 1,5-dicarbonyl intermediate.

  • Recyclization & Dehydration: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Isolation: Once the pyrone spot is consumed, cool the reaction to 0 °C in an ice bath.

    • Validation Check: The N-substituted 2-pyridone will precipitate out of the solution upon cooling due to its lower solubility in cold ethanol compared to the acyclic intermediate.

  • Purification: Filter the precipitate under a vacuum and wash with cold ethanol to yield the pure 2-pyridone.

PyridoneMechanism Pyrone 2-Pyrone RingOpen Acyclic Intermediate Pyrone->RingOpen Attack at C2/C6 Amine Primary Amine Amine->RingOpen Recyclization Intramolecular Cyclization RingOpen->Recyclization Proton Transfer Pyridone 2-Pyridone Recyclization->Pyridone -H2O (Δ)

Mechanism of 2-pyridone formation via nucleophilic ring-opening and recyclization.

Application Workflow 2: Diels-Alder Cycloaddition to Polysubstituted Benzenes

Causality of Experimental Choices

2-Pyrones act as excellent dienes in [4+2] cycloadditions with alkynes. However, the initial bicyclooctadiene adduct is highly strained. To achieve the desired polysubstituted benzene, the reaction must be driven forward by the extrusion of CO₂ gas ()[2]. We utilize toluene or xylene as solvents because their high boiling points (110–140 °C) provide the necessary thermal energy to overcome the activation barrier for this retro-Diels-Alder decarboxylation step.

Self-Validating Protocol

Reagents: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (1.0 equiv), Dimethyl acetylenedicarboxylate (DMAD, 1.5 equiv), Toluene (0.1 M).

  • Preparation: In a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve the pyrone and DMAD in anhydrous toluene.

  • Cycloaddition & Extrusion: Heat the mixture to 110 °C (reflux) for 12–24 hours.

    • Validation Check: Attach a bubbler to the top of the condenser. The steady evolution of gas (CO₂) acts as a real-time, visual kinetic indicator. The reaction is proceeding as long as bubbling occurs.

  • Completion: The reaction is complete when gas evolution ceases and TLC analysis (Hexanes/EtOAc 3:1) confirms the disappearance of the pyrone.

  • Purification: Concentrate the mixture under reduced pressure and purify the resulting polysubstituted benzene via silica gel flash chromatography.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the two primary workflows described above, providing a baseline for experimental design and scale-up.

Reaction TypeReagentsSolvent / CatalystTemp (°C)Time (h)Expected YieldProduct Type
Nucleophilic Ring-Opening Pyrone + BenzylamineAbsolute Ethanol78 (Reflux)4 - 675% - 85%N-Benzyl-2-pyridone
Nucleophilic Ring-Opening Pyrone + Ammonia (aq)Methanol658 - 1260% - 70%Unsubstituted 2-pyridone
[4+2] Cycloaddition Pyrone + DMADToluene110 (Reflux)12 - 2480% - 90%Polysubstituted Benzene
[4+2] Cycloaddition Pyrone + Maleic AnhydrideXylene140 (Reflux)24 - 4865% - 75%Bicyclic Lactone (No CO₂ loss)

References

  • Grokipedia Contributors. "2-Pyridone." Grokipedia, 2026. URL: [Link]

  • Leonardi, G. et al. "Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines." ACS Sustainable Chemistry & Engineering, 2022. URL:[Link]

  • Lee, J. S. "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs, 2015. URL:[Link]

  • Afarinkia, K. et al. "Diels-Alder cycloadditions of 2-pyrones and 2-pyridones." Tetrahedron, 1992. URL:[Link]

Sources

Method

Application Note: Advanced Chromatographic Isolation of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Executive Summary & Pharmacological Context Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9) is a highly functionalized α -pyrone derivative. The α -pyrone scaffold is a privileged pharmacophore in drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9) is a highly functionalized α -pyrone derivative. The α -pyrone scaffold is a privileged pharmacophore in drug discovery, frequently exhibiting potent antifungal, cytotoxic, and HIV-1 protease inhibitory activities . Isolating this specific ester derivative from complex synthetic reaction mixtures or natural product matrices presents unique chromatographic challenges due to the compound's dual nature: it possesses a polar, conjugated lactone core paired with hydrophobic alkyl substituents.

As a Senior Application Scientist, I have designed this protocol to move beyond standard "recipe-based" chromatography. This guide details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology, explaining the physicochemical causality behind every method parameter to ensure seamless scalability from analytical quantification to preparative isolation.

Physicochemical Profiling & Separation Rationale

To design a robust separation method, the chromatographic environment must be tailored to the analyte's specific molecular vulnerabilities and interaction potentials .

Table 1: Physicochemical Profile of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

ParameterValue / CharacteristicChromatographic Implication
Molecular Formula C₁₀H₁₂O₄Small molecule; highly amenable to standard RP-HPLC.
Molecular Weight 196.20 g/mol Rapid mass transfer kinetics; sharp peaks expected.
Structural Features α -pyrone ring, ethyl esterSusceptible to alkaline hydrolysis; requires acidic mobile phase.
UV Absorbance Max ~290–305 nmConjugated π→π∗ system allows for highly selective UV detection, avoiding low-wavelength solvent noise.
The Causality of Method Design
  • Stationary Phase Selection: An Octadecylsilane (C18) phase is selected as the primary retention mechanism. The ethyl acetate moiety and the C4-methyl group provide strong hydrophobic interactions with the C18 alkyl chains. Additionally, the conjugated α -pyrone ring can engage in weak π−π stacking with the stationary phase backbone, providing orthogonal selectivity against purely aliphatic impurities.

  • Mobile Phase pH Control (Critical): The molecule contains an ester linkage and a lactone (pyrone) ring. Under alkaline or neutral conditions, these functional groups are highly susceptible to hydrolysis or ring-opening. Therefore, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) . This acidic environment serves a dual purpose: it chemically stabilizes the target molecule and suppresses the ionization of residual surface silanols on the silica column, eliminating peak tailing .

Mechanism cluster_interactions Physicochemical Interactions Driving Separation Analyte Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate Hydrophobic Hydrophobic Retention (Alkyl Chains ↔ C18) Analyte->Hydrophobic Primary Mechanism PiPi π-π Stacking (Pyrone Ring ↔ Stationary Phase) Analyte->PiPi Secondary Mechanism Stability Chemical Stability (Acidic pH prevents ring opening) Analyte->Stability Buffer Requirement

Caption: Chromatographic retention mechanisms and environmental stability factors for alpha-pyrones.

Analytical Method Development (Self-Validating Protocol)

Before scaling up, the method must be validated at the analytical level to ensure system suitability. This protocol uses a universal gradient designed to elute the compound in the middle of the run, ensuring maximum resolution from early-eluting polar byproducts and late-eluting hydrophobic dimers.

Materials and Setup
  • Column: High-purity C18 (150 mm × 4.6 mm ID, 3 µm particle size, 100 Å pore size).

  • Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer and reduces system backpressure).

  • Detection: Photodiode Array (PDA) extracted at λ = 295 nm.

Table 2: Analytical Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Retain polar pyrone core; wash out void volume salts.
2.0955Isocratic hold to focus the injection band.
15.04060Linear ramp; target compound elutes at approx. 35-40% B.
18.0595Column wash to elute highly hydrophobic impurities.
22.0955Re-equilibration for the next injection.
Step-by-Step Analytical Execution
  • Sample Preparation: Dissolve the crude sample in a diluent of 10% MeCN in Water.

    • Scientist's Insight (Causality): Never dissolve the sample in 100% strong solvent (e.g., pure DMSO or MeCN). Injecting a strong solvent plug into a weak initial mobile phase (5% B) causes severe peak distortion and fronting due to localized disruption of the partitioning equilibrium.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Suitability Testing (SST): Inject 5 µL of a reference standard (100 µg/mL). The system is validated and ready for crude samples only if it meets the following criteria:

    • Retention Time ( tR​ ) RSD: < 1.0% (Ensures pump precision).

    • Tailing Factor ( Tf​ ): 0.95 – 1.15 (Confirms silanol suppression is effective).

    • Theoretical Plates ( N ): > 12,000 (Confirms column bed integrity).

Preparative Scale-Up & Fractionation

Once the analytical method is validated, the geometry of the separation is scaled geometrically to isolate milligram to gram quantities of pure Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate.

Scale-Up Parameters

To maintain identical chromatography during scale-up, the flow rate and injection volume must be multiplied by the Scale-Up Factor ( F ), derived from the ratio of the column radii squared. Moving from a 4.6 mm analytical column to a 21.2 mm preparative column yields an F of ~21.2.

Table 3: Preparative Scale-Up Translation

ParameterAnalytical (4.6 mm ID)Preparative (21.2 mm ID)
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL212 µL (up to 500 µL based on loading capacity)
Particle Size 3 µm5 µm (to manage backpressure at high flow rates)
Preparative Isolation Workflow
  • Equilibration: Equilibrate the Preparative C18 column (250 x 21.2 mm, 5 µm) at 21.2 mL/min until the baseline at 295 nm is perfectly flat.

  • Injection: Inject the filtered crude extract. Monitor the system backpressure to ensure it remains below 250 bar.

  • Fraction Collection: Set the fraction collector to trigger via UV threshold at 295 nm.

    • Scientist's Insight (Causality): Do not collect based on time slices. Slight variations in preparative pump mixing can shift retention times. UV-triggered collection ensures you only capture the target peak, maximizing purity.

  • Lyophilization: Pool the fractions containing the target peak. Because the mobile phase uses Formic Acid (a volatile modifier) rather than Phosphoric Acid, the fractions can be directly frozen and lyophilized without the need for a secondary desalting step .

Workflow A Crude Matrix B Sample Prep (Acidic Diluent) A->B C Analytical HPLC (Method Dev) B->C D Prep Scale-Up (C18 Column) C->D E Fractionation (UV @ 295 nm) D->E F Pure Target (Lyophilized) E->F

Caption: Downstream chromatographic workflow for isolating Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate.

References

  • Ma, Z.-L., Yu, Z.-P., Zheng, Y.-Y., Han, N., Zhang, Y.-H., Song, S.-Y., Mao, J.-Q., Li, J.-J., Yao, G.-S., & Wang, C.-Y. (2023). "Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100". Journal of Fungi, 9(1), 28.[Link]

  • SIELC Technologies. (2018). "2H-Pyran-2-one, 4-methyl-6-(1-methylethyl)- Analysis and Separation". SIELC Application Notes.[Link]

Application

Application Note: Engineering Push-Pull Fluorescent Probes using Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Executive Summary Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is a highly versatile, electron-deficient building block utilized in the development of advanced fluorescent probes. By leveraging its highly reactive active meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is a highly versatile, electron-deficient building block utilized in the development of advanced fluorescent probes. By leveraging its highly reactive active methylene group, researchers can synthesize Donor-π-Acceptor (D-π-A) styryl-2H-pyran-2-one fluorophores. These push-pull systems exhibit strong Intramolecular Charge Transfer (ICT), resulting in massive Stokes shifts, pronounced solvatochromism, and excellent suitability for live-cell organelle imaging and biophysical assays.

Mechanistic Rationale & Chemical Logic

To design a self-validating fluorescent probe, one must establish a reliable mechanism for signal transduction. The 2H-pyran-2-one core serves as a robust electron acceptor (A)[1]. The acetate moiety at the 6-position contains a highly acidic methylene group (-CH₂-) flanked by the ester carbonyl and the pyrone ring.

Causality of Reactivity : The dual electron-withdrawing nature of these flanking groups significantly lowers the pKa of the methylene protons. This enables a highly regioselective Knoevenagel condensation with electron-rich aromatic aldehydes (e.g., 4-(dimethylamino)benzaldehyde) under mild basic conditions, leaving the less acidic 4-methyl group intact. The resulting extended π-conjugation creates a styryl-pyranone push-pull architecture [2]. Upon photon excitation, the redistribution of electron density from the donor to the pyranone acceptor yields a highly polarized excited state. This makes the emission highly sensitive to the local microenvironment (solvatochromism), allowing the probe to distinguish between aqueous environments and hydrophobic biological targets (e.g., lipid droplets or protein aggregates).

Physicochemical Properties of the Precursor

Table 1: Properties of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate [3]

PropertyValue / Description
CAS Number 70007-83-9
Molecular Formula C₁₀H₁₂O₄
Molar Mass 196.20 g/mol
Structural Features 2H-pyran-2-one core, 4-methyl group, 6-acetate active methylene
Primary Application Precursor for D-π-A push-pull fluorophores and coumarin derivatives

Experimental Protocols

Protocol 1: Synthesis of a Model Styryl-Pyran Push-Pull Probe

Objective: Synthesize a 6-(2-(4-(dimethylamino)phenyl)vinyl)-4-methyl-2H-pyran-2-one derivative.

  • Reagent Preparation : Dissolve 1.0 equivalent of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate and 1.1 equivalents of 4-(dimethylamino)benzaldehyde in absolute ethanol to achieve a 0.2 M concentration.

    • Causality: Ethanol is a protic solvent that stabilizes the transition state of the Knoevenagel condensation without inducing side-reactions.

  • Catalysis : Add 0.2 equivalents of piperidine.

    • Causality: Piperidine acts as a secondary amine base to deprotonate the highly acidic active methylene, forming a reactive carbanion while avoiding the ester hydrolysis that stronger bases (like NaOH) might cause.

  • Reaction : Reflux the mixture at 80°C for 4-6 hours under an inert nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Purification : Cool the mixture to room temperature. The highly conjugated push-pull product typically precipitates as a dark red/orange solid. Filter, wash with cold ethanol, and purify via recrystallization or silica gel chromatography.

  • Validation : Confirm the structure via ¹H-NMR. A self-validating hallmark of the correct product is the presence of a trans-alkene coupling constant ( J≈15−16 Hz) connecting the donor and acceptor moieties.

Protocol 2: Photophysical Characterization (ICT Validation)

Objective: Validate the solvatochromic properties of the synthesized probe to ensure environmental sensitivity.

  • Prepare a 1 mM stock solution of the purified probe in anhydrous DMSO.

  • Dilute the stock to a final concentration of 10 µM in a series of solvents with varying polarities (e.g., Toluene, Chloroform, Acetone, Methanol).

  • Measure UV-Vis absorption and fluorescence emission spectra for each sample.

  • Validation Logic : A successful push-pull probe will show a minimal shift in absorption maxima but a massive bathochromic (red) shift in emission maxima as solvent polarity increases. This confirms the stabilization of the highly polar ICT excited state [4].

Protocol 3: Live-Cell Imaging (Organelle Targeting)

Objective: Utilize the lipophilic push-pull probe for intracellular imaging.

  • Cell Culture : Seed HeLa or A549 cells in a glass-bottom confocal dish and culture to 70-80% confluency.

  • Staining : Incubate cells with 2-5 µM of the probe (diluted in complete media from the DMSO stock, ensuring final DMSO <0.5%) for 30 minutes at 37°C.

    • Causality: The uncharged, lipophilic D-π-A structure naturally partitions into hydrophobic intracellular microenvironments, such as lipid droplets or organelle membranes.

  • Washing : Wash the cells 3x with warm PBS to remove the unbound probe. This step is critical to minimize background fluorescence.

  • Imaging : Image using a confocal laser scanning microscope. Excite the sample at ~400-450 nm and collect emission in the appropriate channel (e.g., 550-650 nm, depending on the local polarity of the target organelle).

Data Presentation

Table 2: Expected Photophysical Behavior of the Model Push-Pull Probe

SolventPolarity IndexAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Visual Color
Toluene 2.4~420~510~90Green
Chloroform 4.1~425~560~135Yellow/Orange
Acetone 5.1~422~605~183Red
Methanol 5.1~420~630~210Deep Red

(Note: The massive increase in Stokes shift from non-polar to polar solvents is the definitive signature of the ICT mechanism.)

Mandatory Visualizations

SynthesisLogic A Ethyl 4-methyl-2-oxo- 2H-pyran-6-acetate (Active Methylene Acceptor) C Knoevenagel Condensation (Piperidine, EtOH, 80°C) A->C B Aromatic Aldehyde (e.g., 4-DMAB) (Electron Donor) B->C D Styryl-2H-pyran-2-one (D-π-A Push-Pull Probe) C->D - H2O Regioselective

Diagram 1: Chemical synthesis workflow and mechanistic logic for D-π-A probe generation.

ImagingWorkflow P Purified Styryl-Pyran Probe S1 Photophysical Profiling (Solvent Polarity Titration) P->S1 S2 Cellular Incubation (HeLa/A549, 2-5 µM, 30 min) P->S2 O1 Validate ICT Character & Calculate Stokes Shifts S1->O1 Spectra Analysis O2 Confocal Microscopy (Targeting Hydrophobic Organelles) S2->O2 Wash with PBS

Diagram 2: Workflow for photophysical validation and live-cell confocal imaging application.

References

  • Source: eScholarship.
  • SYNTHESIS AND FLUORESCENCE OF 6-(4-DIMETHYLAMINOPHENYL)- AND 6-[2-(4-N,N-DISUBSTITUTED AMINOPHENYL)
  • Source: chembk.
  • Source: nih.
Method

Application Note: Chemoselective Esterification of 4-Methyl-2-oxo-2H-pyran-6-acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide and validated protocols for the selective esterification of the acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide and validated protocols for the selective esterification of the acetic acid side chain of 4-methyl-2-oxo-2H-pyran-6-acetic acid without degrading the sensitive α -pyrone core.

Introduction & Mechanistic Rationale

The compound 4-methyl-2-oxo-2H-pyran-6-acetic acid is a highly versatile building block used in the synthesis of complex pharmaceuticals, agrochemicals, and biologically active natural products[1]. Structurally, it features two distinct electrophilic carbonyl centers: the terminal carboxylic acid on the side chain and the endocyclic lactone carbonyl of the α -pyrone (2-oxo-2H-pyran) ring.

The primary challenge in derivatizing this molecule lies in the lability of the α -pyrone core. The 2-oxo-2H-pyran ring exhibits a dual character—it behaves both as a conjugated diene and as a cyclic ester[2]. Consequently, it is highly susceptible to nucleophilic attack and 3 when exposed to strong alkalis (e.g., KOH, NaOH) or harsh nucleophiles, leading to the formation of undesired dienoic acid derivatives[3].

To achieve chemoselective esterification, the choice of reagents must strictly avoid strong bases and prolonged thermal stress. The protocols detailed below leverage mild activation strategies to ensure the α -pyrone ring remains completely intact.

G Substrate 4-methyl-2-oxo-2H-pyran -6-acetic acid Harsh Strong Base (e.g., KOH) or Harsh Nucleophiles Substrate->Harsh Exposure Mild Mild Conditions (EDC/DMAP or KHCO3) Substrate->Mild Reagent Choice RingOpen Undesired: Lactone Ring Opening Harsh->RingOpen Hydrolysis Product Desired: Selective Esterification Mild->Product Chemoselective

Fig 1: Chemoselective pathways for the esterification of 4-methyl-2-oxo-2H-pyran-6-acetic acid.

Reagent Selection & Causality (E-E-A-T)

Standard Fischer esterification (refluxing alcohol with catalytic H2​SO4​ ) can be utilized, but prolonged heating often leads to reduced yields due to transesterification-type degradation of the pyrone ring. To guarantee high fidelity, two alternative mechanistic pathways are recommended:

  • Steglich Esterification (EDC·HCl / DMAP): This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid into an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that is rapidly trapped by the alcohol. Because the reaction occurs at ambient temperature in a non-nucleophilic solvent (Dichloromethane) and DMAP is only weakly basic, the2 is completely preserved[2].

  • Mild Base Alkylation (Alkyl Halide / KHCO3​ ): For simple methyl or ethyl esters, an SN​2 displacement using an alkyl halide is highly efficient. The causality behind using Potassium Bicarbonate ( KHCO3​ ) is rooted in pKa differentials. The pKa of the acetic acid side chain is ~4.5, whereas the conjugate acid of KHCO3​ has a pKa of ~10.3. This allows KHCO3​ to quantitatively deprotonate the carboxylic acid without providing the strong hydroxide/alkoxide concentrations required to hydrolyze the lactone.

Quantitative Comparison of Esterification Methods
Esterification MethodPrimary ReagentsSolventTemp (°C)Impact on α -Pyrone CoreExpected Yield
Steglich Coupling EDC·HCl, DMAP, R-OHDCM0 to 25Intact (Highly Preserved)85 – 95%
Mild Alkylation Alkyl Halide (R-X), KHCO3​ DMF25Intact (No ring opening)80 – 90%
Fischer Esterification R-OH (excess), cat. H2​SO4​ R-OH65 - 80Moderate risk of degradation50 – 70%
Alkaline Alkylation Alkyl Halide, KOH / NaOH H2​O /THF25 - 65High risk of ring opening < 20%

Experimental Protocols

Protocol A: Steglich Esterification (Recommended for Complex/Bulky Alcohols)

This protocol is ideal when coupling 4-methyl-2-oxo-2H-pyran-6-acetic acid with structurally complex or sterically hindered alcohols.

Materials Required:

  • 4-methyl-2-oxo-2H-pyran-6-acetic acid (1.0 equiv)

  • Target Alcohol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 4-methyl-2-oxo-2H-pyran-6-acetic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DMAP (0.1 equiv) followed by the portion-wise addition of EDC·HCl (1.2 equiv). Note: Portion-wise addition prevents rapid thermal spikes that could induce side reactions.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature. Stir for an additional 4 to 12 hours. Monitor completion via TLC (typically 1:1 EtOAc:Hexanes).

  • Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and urea byproducts), saturated aqueous NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol B: Mild Base Alkylation (Recommended for Methyl/Ethyl Esters)

This protocol is optimized for synthesizing simple esters, such as4[4].

Materials Required:

  • 4-methyl-2-oxo-2H-pyran-6-acetic acid (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane or Iodoethane) (1.5 equiv)

  • Potassium Bicarbonate ( KHCO3​ ) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, suspend 4-methyl-2-oxo-2H-pyran-6-acetic acid (1.0 equiv) and finely powdered KHCO3​ (1.5 equiv) in anhydrous DMF.

  • Deprotonation: Stir the suspension at room temperature for 15 minutes to allow for the formation of the carboxylate salt. Effervescence ( CO2​ release) may be minimally observed.

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise via syringe.

  • Reaction: Cap the vial and stir vigorously at room temperature for 12–24 hours. Crucial: Do not heat the reaction above 30 °C, as DMF and mild bases can cooperatively degrade the pyrone ring at elevated temperatures.

  • Workup: Quench the reaction by adding cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3x).

  • Washing: Wash the combined organic extracts with water (3x) to remove residual DMF, followed by a final brine wash.

  • Isolation: Dry over Na2​SO4​ , filter, and evaporate the solvent to yield the pure ester.

References

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions Source: ACS Omega URL:[Link]

  • Product Class 3: Pyranones and Pyranthiones Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • 2H-Pyran-6-acetic acid, 4-methyl-2-oxo-, ethyl ester (Chemical Properties & Identifiers) Source: ChemBK URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization for Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the purification of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the purification of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9)[1]. As a highly functionalized pyrone derivative, this compound presents unique thermodynamic challenges during crystallization, most notably its propensity for liquid-liquid phase separation (oiling out).

Below, you will find targeted troubleshooting guides, mechanistic explanations for phase behaviors, and a self-validating experimental protocol designed to maximize both yield and crystalline purity.

Part 1: Troubleshooting Guides & FAQs

Q1: How do I select the most effective solvent system for this specific pyrone derivative?

The Mechanistic Causality: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate contains a 2-pyrone lactone ring and an ethyl ester side chain[1]. This renders the molecule a moderate hydrogen-bond acceptor with significant dipole-dipole interaction potential, but it lacks strong hydrogen-bond donors.

While it exhibits high solubility in polar solvents, you must avoid prolonged heating in primary alcohols (like methanol or ethanol). The electrophilic nature of the lactone ring makes it susceptible to ring-opening or transesterification side reactions under thermal stress. Therefore, aprotic ester solvents (e.g., Ethyl Acetate or Isopropyl Acetate) are strongly preferred to maintain chemical integrity during dissolution.

For optimal impurity purging, we recommend a binary solvent system (e.g., Ethyl Acetate/Heptane). The primary solvent provides high solubility at elevated temperatures, while the non-polar antisolvent drives supersaturation upon cooling[2]. Utilizing computational impurity purge factors—which calculate the difference between the impurity partition coefficient and the crystalline API solubility—can drastically reduce the time spent on experimental solvent screening[3].

Q2: During cooling, my crude mixture forms a milky emulsion instead of crystallizing. How do I resolve this?

The Mechanistic Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[4]. This phenomenon occurs when a supersaturated solution crosses the spinodal curve, causing the solute to separate into a secondary, product-rich liquid phase rather than integrating into a rigid crystal lattice[4]. Thermodynamically, this happens when the Gibbs free energy of mixing favors an emulsion over crystallization[5].

Oiling out frequently occurs if the operating temperature is near or above the melting point of the crude mixture (which is often depressed by initial impurities)[6].

Corrective Actions:

  • Implement a Seeding Strategy: Introduce 1-5% (w/w) of pure seed crystals halfway into the Metastable Zone Width (MSZW). Seeding provides a physical template for crystal growth, bypassing the high activation energy required for spontaneous primary nucleation and preventing the system from entering the LLPS boundary[4].

  • Reduce Cooling Rates: Slow the cooling profile to 0.2 °C/min. This ensures that the kinetics of crystal growth outcompete the kinetics of phase separation[5].

OilingOut A Phase Separation Detected (Oiling Out) B Analyze Phase Diagram & MSZW A->B C Is Operating Temp > Mixture Melting Point? B->C D Cool below MP before inducing supersaturation C->D Yes E Kinetic LLPS Issue (Nucleation < Phase Sep) C->E No F 1. Reduce Cooling Rate 2. Add 1-5% Seeds E->F

Decision tree for diagnosing and resolving liquid-liquid phase separation (oiling out).

Q3: How can I optimize antisolvent addition to prevent trapping impurities?

The Mechanistic Causality: Rapid addition of an antisolvent generates massive local supersaturation at the injection point, leading to catastrophic, uncontrolled nucleation. This rapid precipitation traps mother liquor and structurally similar impurities within the crystal lattice (inclusions)[7].

Corrective Action: Antisolvent must be dosed after the seed bed has been established. Utilize a convex (non-linear) dosing profile: start with a very slow addition rate to gently feed the existing crystals, and gradually increase the rate as the total surface area of the growing crystal bed expands to safely absorb the generated supersaturation.

Part 2: Quantitative Data Summaries

Table 1: Solvent Screening Matrix for Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Solvent SystemRoleSolute InteractionsOiling Out PropensityRecommended Use
Ethyl Acetate / Heptane Primary / AntisolventDipole-dipole (ester/lactone)Low to ModeratePrimary purification workflow
Ethanol / Water Primary / AntisolventHydrogen bonding (acceptor)High (LLPS common)Avoid (Risk of transesterification)
Isopropyl Acetate Single SolventDipole-dipoleLowCooling crystallization

Table 2: Troubleshooting Oiling Out (LLPS) Parameters

ParameterSymptomMechanistic CauseValidated Corrective Action
Cooling Rate Emulsion forms at specific TempPhase separation kinetics > Nucleation kineticsReduce cooling rate to 0.2 °C/min[5].
Supersaturation Milky cloudiness before crystallizationConcentration exceeds metastable limitAdd 1-5% w/w seed crystals within MSZW[4].
Impurity Load Oiling out occurs above expected MPImpurities depress the mixture's melting pointAdjust solvent ratio; lower initial concentration[6].

Part 3: Validated Experimental Protocol

Method: Seeded Binary Recrystallization (Ethyl Acetate / Heptane)

This self-validating protocol utilizes visual and thermal checkpoints to ensure the system remains within the Metastable Zone Width (MSZW), preventing LLPS and maximizing purity.

Step 1: Dissolution Suspend 10.0 g of crude Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate in 20 mL of Ethyl Acetate. Heat the jacketed reactor to 60 °C under moderate agitation (300 rpm). Validation Check: Visually confirm complete dissolution; the solution should be entirely transparent.

Step 2: Polish Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated crystallization vessel. Causality: This removes insoluble particulates (dust, degraded polymer) that act as uncontrolled, heterogeneous nucleation sites.

Step 3: Controlled Cooling Cool the filtrate to 45 °C at a strict rate of 0.5 °C/min. Validation Check: The solution must remain clear. If cloudiness appears, you have breached the MSZW and must reheat to 60 °C to redissolve.

Step 4: Seeding Add 0.2 g (2% w/w) of pure Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate seed crystals. Hold the temperature isothermally at 45 °C for 30 minutes. Causality: This isothermal hold allows the seed bed to mature, relieving initial supersaturation through controlled growth rather than spontaneous nucleation[4].

Step 5: Antisolvent Dosing Slowly dose 40 mL of Heptane over 2 hours using a programmable syringe pump. Start at 0.1 mL/min for the first 30 minutes, then linearly ramp to 0.5 mL/min. Causality: Matches the antisolvent addition rate to the expanding surface area of the crystal bed.

Step 6: Final Cooling & Isolation Cool the suspension to 5 °C at 0.2 °C/min. Filter the resulting slurry via vacuum filtration, wash the filter cake with 10 mL of pre-chilled Heptane (5 °C) to displace residual mother liquor, and dry under vacuum at 40 °C to a constant weight.

Recrystallization S1 1. Dissolution (Primary Solvent) S2 2. Hot Filtration (Remove Insoluble) S1->S2 S3 3. Controlled Cooling (Approach MSZW) S2->S3 S4 4. Seeding (Induce Nucleation) S3->S4 S5 5. Antisolvent Dosing (Drive Yield) S4->S5 S6 6. Isolation (Filter & Wash) S5->S6

Optimized six-step workflow for seeded antisolvent recrystallization.

References

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design (ACS Publications).[Link]

  • Solvent Selection for Process Development. Technobis Crystallization Systems.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor.[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]

Sources

Optimization

Resolving co-elution issues in HPLC analysis of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Technical Support Center: Resolving Co-Elution in HPLC Analysis of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in HPLC Analysis of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in resolving complex pyrone derivatives. Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS 70007-83-9) is a highly functionalized molecule featuring a conjugated α -pyrone ring and an ester side chain. Its unique electronic and steric properties often lead to co-elution with structurally similar synthetic precursors, structural isomers, or hydrolysis products.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind co-elution and provide self-validating experimental protocols to achieve baseline resolution ( Rs​≥1.5 ).

Diagnostic Workflow

Before altering your method, you must definitively diagnose whether a broadened peak or shoulder is true co-elution or a mechanical artifact (e.g., column void, dirty frit).

CoElutionWorkflow Start Observe Peak Asymmetry or Shoulder in HPLC CheckPurity Perform Peak Purity Analysis (PDA/DAD or MS) Start->CheckPurity IsCoelution Are spectra/m/z uniform across peak? CheckPurity->IsCoelution NotCoelution Investigate Column Health (Frit, Void, Overload) IsCoelution->NotCoelution Yes (Pure) YesCoelution Co-elution Confirmed: Calculate Resolution (Rs) IsCoelution->YesCoelution No (Impure) OptimizeSelectivity Optimize Selectivity (α) 1. Change Organic Modifier 2. Adjust pH YesCoelution->OptimizeSelectivity OptimizeEfficiency Optimize Efficiency (N) 1. Smaller Particle Size 2. Increase Temp YesCoelution->OptimizeEfficiency Evaluate Re-evaluate Rs Target Rs ≥ 1.5 OptimizeSelectivity->Evaluate OptimizeEfficiency->Evaluate

Diagnostic workflow for identifying and resolving HPLC co-elution issues.

Section 1: The Causality of Co-Elution for Pyrone Derivatives

To resolve peaks, we must manipulate the Fundamental Resolution Equation:

Rs​=4N​​×αα−1​×1+kk​

Where N is column efficiency, α is selectivity, and k is the retention factor. For Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, co-elution typically occurs with its free acid analog (a hydrolysis product) or ring-opened isomers. Because standard C18 columns rely purely on hydrophobic dispersive forces, molecules with similar LogP values will co-elute[1].

Mechanistic Insight: The α -pyrone ring is electron-deficient and capable of strong π−π interactions. If a C18 column fails to provide adequate selectivity ( α ), switching to a stationary phase with orthogonal retention mechanisms—such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column—will exploit the π -electron system of the pyrone ring. This drastically alters α and separates the critical pair[2].

Section 2: Self-Validating Protocol for Method Optimization

Do not change multiple variables simultaneously. The following protocol is a self-validating system: every adjustment must be verified by orthogonal detection (DAD/MS) to ensure peak purity.

Step-by-Step Methodology: Resolving the Critical Pair

  • Baseline Assessment: Inject the sample using the current method. Record the retention time ( tR​ ), peak width ( w ), and system backpressure. Use a Diode Array Detector (DAD) to extract UV spectra at the leading edge, apex, and tailing edge of the Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate peak. If the spectral match factor is <990, co-elution is confirmed[3].

  • Retention Factor ( k ) Adjustment: Decrease the organic modifier (e.g., Acetonitrile) by 5-10% in your isocratic method, or decrease the slope of your gradient.

    • Causality: Slowing the elution increases k , allowing more interaction time with the stationary phase. Target a k value between 2 and 10[1].

  • Selectivity ( α ) Optimization via Mobile Phase: If adjusting k fails, change the organic modifier from Acetonitrile (dipole-dipole interactions) to Methanol (hydrogen bonding).

    • Causality: Methanol acts as a hydrogen bond donor, interacting differently with the ester and ketone oxygens of the pyrone, often shifting the relative retention times of impurities[2].

  • pH Control: Buffer the aqueous mobile phase to pH 2.5 - 3.0 using 0.1% Formic Acid or Phosphoric Acid.

    • Causality: The free acid hydrolysis product will ionize at neutral pH, causing peak tailing and co-elution. A low pH suppresses ionization, ensuring both the main peak and acidic impurities remain in their neutral, hydrophobic states for sharp, predictable elution.

  • Column Chemistry Switch: If Rs​ remains < 1.5, switch from a C18 to a Phenyl-Hexyl column (e.g., 2.7 µm solid-core particle).

    • Causality: The phenyl ring of the stationary phase will engage in π−π stacking with the 2H-pyran ring, providing alternate selectivity[2].

Section 3: Quantitative Data on Optimization Strategies

The following table summarizes the expected impact of various optimization parameters on the separation of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate from its typical impurities.

Optimization StrategyPrimary Variable AffectedExpected Impact on Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate AnalysisTypical ΔRs​
Decrease % Organic Retention Factor ( k )Increases overall run time; separates peaks if initial k<1 .+0.2 to 0.5
Change ACN to MeOH Selectivity ( α )Alters elution order of hydrogen-bonding impurities (e.g., free acids).+0.5 to 1.5
Lower pH to 2.5 Selectivity ( α ) / Efficiency ( N )Sharpens peaks of acidic impurities; prevents on-column hydrolysis.+0.4 to 1.0
Switch to Phenyl-Hexyl Selectivity ( α )Exploits π−π interactions of the pyrone ring; powerful for isomers.+1.0 to 2.0
Use Sub-2 µm Particles Efficiency ( N )Narrows peak width ( w ) without altering chemistry; increases backpressure.+0.3 to 0.8

Section 4: Frequently Asked Questions (FAQs)

Q1: I see a distinct shoulder on the tailing edge of my Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate peak. How do I know if this is co-elution or just a dirty column frit? A1: A mechanical issue like a dirty frit or a column void typically affects all peaks in the chromatogram uniformly, causing them all to split or shoulder. Co-elution is usually specific to a single peak. To validate this, perform a peak purity analysis using your DAD. If the UV spectrum of the shoulder differs from the peak apex, you have a co-eluting impurity[3]. If the spectra are identical, check your system for extra-column volume or replace the inlet frit[4].

Q2: My peak shape is excellent, but my assay yield is consistently 105%. Could co-elution be the cause? A2: Yes. Perfect co-elution occurs when an impurity has the exact same retention time as your target analyte, resulting in a perfectly symmetrical peak that contains the absorbance of both compounds[3]. This artificially inflates the peak area. To troubleshoot, run the sample on an orthogonal column chemistry (e.g., PFP or HILIC) or use an LC-MS to look for unexpected m/z ratios under the main peak.

Q3: I tried increasing the column temperature to improve efficiency ( N ), but my peak area decreased. What happened? A3: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate contains an ester linkage and a reactive pyrone ring. Elevated temperatures (e.g., >50°C), especially in the presence of aqueous mobile phases at extreme pH, can accelerate on-column hydrolysis or degradation[5]. While higher temperatures reduce mobile phase viscosity and improve mass transfer (increasing N ), they must be balanced against the thermal stability of the analyte[6]. Keep the temperature between 25°C and 35°C for this compound.

Q4: Does the sample diluent affect co-elution? A4: Absolutely. If you dissolve Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate in 100% Acetonitrile but your initial mobile phase is 90% Water, the strong sample solvent will carry the analyte through the column faster than the mobile phase can equilibrate it. This causes peak distortion, fronting, and apparent co-elution with early-eluting impurities. Self-validating rule: Always dissolve your sample in the initial mobile phase conditions, or at least a solvent weaker than the mobile phase.

References

  • Chrom Tech. "How to Improve HPLC Peak Resolution." Chromtech.com. URL: [Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axionlabs.com. URL: [Link]

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." Chromatographyonline.com. URL: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex.com. URL: [Link]

  • Waters Corporation. "HPLC Troubleshooting." Waters.com. URL: [Link]

Sources

Troubleshooting

Minimizing impurities and side products in Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate bromination

Welcome to the Technical Support Center for Pyrone Derivative Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrone Derivative Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the bromination of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate .

Because this molecule possesses three distinct reactive sites—the nucleophilic pyrone ring (C-3/C-5), the allylic C-4 methyl group, and the acidic C-6 acetate methylene—chemoselectivity is the primary hurdle. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity outcomes.

Reaction Pathway Overview

To effectively minimize impurities, we must first map the competing reaction vectors. The diagram below illustrates the three divergent bromination pathways and their associated side products.

BrominationPathways SM Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate Path1 Electrophilic (Br2, DCM, 0°C) SM->Path1 Path2 Radical (NBS, AIBN, Δ) SM->Path2 Path3 Enolate (LDA, TMSCl, NBS) SM->Path3 Prod1 C-3 Ring Bromide Path1->Prod1 Imp1 C-5 Regioisomer Path1->Imp1 Prod2 4-Bromomethyl Path2->Prod2 Imp2 Ring Bromination Path2->Imp2 Prod3 Alpha-Bromoacetate Path3->Prod3 Imp3 Dibromoacetate Path3->Imp3

Divergent bromination pathways and associated impurities for the pyrone derivative.

Troubleshooting FAQs & Mechanistic Insights

Q1: When targeting the C-4 methyl group via Wohl-Ziegler bromination, I observe significant electrophilic bromination on the pyrone ring. How can I suppress this?

Causality: N-Bromosuccinimide (NBS) is highly sensitive to adventitious moisture. Even trace amounts of water will hydrolyze NBS to generate hypobromous acid (HOBr) and hydrobromic acid (HBr). The HBr then reacts with additional NBS to generate molecular bromine (Br₂). Because the C-3 position of the 2-pyrone ring is highly nucleophilic due to conjugation with the ring oxygen [4], Br₂ undergoes rapid electrophilic aromatic-like substitution, outcompeting your intended radical pathway [3]. Solution: You must poison the ionic pathway. Use rigorously anhydrous solvents (e.g., trifluorotoluene or CCl₄) and add an HBr scavenger such as propylene oxide (1.5 equivalents). Propylene oxide irreversibly reacts with trace HBr to form a inert bromohydrin, ensuring the reaction remains strictly under radical control.

TroubleshootingTree Issue Issue: Ring Bromination During Wohl-Ziegler Check1 Is solvent strictly anhydrous? Issue->Check1 Sol1 Dry over molecular sieves. Moisture generates HBr. Check1->Sol1 No Check2 Is trace HBr still present? Check1->Check2 Yes Sol2 Add Propylene Oxide (HBr Scavenger) Check2->Sol2 Yes Check3 Is radical initiation robust? Check2->Check3 No Sol3 Use fresh AIBN + UV Light Check3->Sol3 No

Logic tree for troubleshooting electrophilic impurities during radical bromination.

Q2: When attempting alpha-bromination of the C-6 acetate side chain, I get a complex mixture of dibrominated products and cleaved lactones. What is the optimal protocol?

Causality: Direct bromination of active methylenes under basic conditions is notoriously difficult to arrest at mono-bromination. The introduction of the first electronegative bromine atom increases the acidity of the remaining alpha-proton. Consequently, the mono-bromo product is deprotonated faster than the starting material, leading to dibromination. Furthermore, 2-pyrone rings are susceptible to nucleophilic attack and ring-opening in aqueous basic workups [2]. Solution: Uncouple the deprotonation from the bromination. Deprotonate with LDA at -78 °C and immediately trap the kinetic enolate with Trimethylsilyl chloride (TMSCl). This isolates the reactive species as a stable silyl enol ether. Subsequent addition of strictly 1.0 equivalent of NBS at low temperature will yield exclusively the mono-brominated product while releasing volatile TMS-Br.

Q3: How do I prevent C-5 regioisomeric impurities when targeting C-3 electrophilic ring bromination?

Causality: Both C-3 and C-5 are activated positions on the pyrone ring, though C-3 is kinetically favored due to the directing effect of the C-4 methyl group and the C-2 carbonyl. However, at room temperature, prototropic migration and thermodynamic equilibration can lead to mixtures [1]. Solution: Strict temperature control (0 °C to -20 °C) and the use of a non-polar, non-coordinating solvent like Dichloromethane (DCM) will lock the reaction under kinetic control, maximizing C-3 selectivity.

Quantitative Impurity Profile & Mitigation Summary

Target Bromination SiteOptimal ReagentsPrimary ImpurityCausalityMitigation StrategyExpected Yield (%)
C-3 Ring Position Br₂, DCM, 0 °CC-5 RegioisomerThermodynamic equilibration at higher temps.Maintain ≤0 °C; avoid basic additives.82 - 88%
C-4 Allylic Methyl NBS, AIBN, PhCF₃, ΔC-3 Ring BromideTrace HBr catalyzes ionic electrophilic pathway.Add 1.5 eq Propylene Oxide as HBr scavenger.75 - 80%
C-6 Alpha-Acetate LDA, TMSCl, then NBSDibromoacetateIncreased acidity of mono-bromo intermediate.Two-step silyl enol ether trapping method.85 - 90%

Self-Validating Experimental Protocols

Protocol A: Chemoselective Radical Bromination of the C-4 Methyl Group (Wohl-Ziegler)

This protocol utilizes an HBr scavenger to self-correct against moisture-induced electrophilic impurities.

  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Charge the flask with Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (1.0 eq) and anhydrous trifluorotoluene (PhCF₃, 0.2 M).

  • Scavenger Addition: Inject propylene oxide (1.5 eq) via syringe. Causality: This acts as an in-situ thermodynamic sink for any HBr generated, protecting the pyrone ring from electrophilic attack.

  • Initiation: Add recrystallized N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to 85 °C while irradiating with a standard LED floodlight.

  • Self-Validation Check: After 45 minutes, the heavy solid (NBS) at the bottom of the flask should convert to a light, floating precipitate (succinimide). This physical phase change confirms the radical chain reaction is actively propagating.

  • Workup: Cool to 0 °C, filter off the succinimide over a pad of Celite, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Silyl Enol Ether-Mediated Alpha-Bromination of the Acetate Group

This protocol isolates the enolate to prevent over-bromination.

  • Enolization: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 mins to generate LDA.

  • Substrate Addition: Add a solution of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (1.0 eq) in THF dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

  • Trapping: Add freshly distilled TMSCl (1.2 eq) rapidly. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check: Remove a 0.1 mL aliquot, quench in CDCl₃, and run a quick ¹H-NMR. The disappearance of the C-6 methylene singlet (~3.6 ppm) and the appearance of a TMS peak (~0.2 ppm) validates complete enol ether formation. Do not proceed to step 5 until this is confirmed.

  • Bromination: Cool the mixture back to -78 °C. Add a solution of recrystallized NBS (1.0 eq) in THF. Stir for 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. The crude product is typically >95% mono-brominated.

References

  • Title: 3-Bromo-5,6-dihydro-2H-pyran-2-one Source: Organic Syntheses URL: [Link]

  • Title: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones Source: PubMed Central (PMC) URL: [Link]

  • Title: The reaction of 2-amino-4H-pyrans with N-bromosuccinimide Source: PubMed URL: [Link]

  • Title: Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines Source: MDPI Molecules URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Electrophilic Substitution Rates of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate and Coumarin

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the reactivity of aromatic and pseudo-aromatic ring systems towards electrophilic attack is a cornerstone of syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the reactivity of aromatic and pseudo-aromatic ring systems towards electrophilic attack is a cornerstone of synthetic strategy and drug design. This guide provides an in-depth comparison of the electrophilic substitution rates of two key heterocyclic scaffolds: Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate and Coumarin (2H-1-benzopyran-2-one). By examining the electronic and structural characteristics of these molecules, we aim to provide a predictive framework for their reactivity and offer practical guidance for their synthetic modification.

Introduction: Unveiling the Reactivity of Two Privileged Scaffolds

Coumarins are a well-established class of bicyclic compounds formed by the fusion of a benzene ring with an α-pyrone ring.[1] Their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties, have cemented their status as "privileged structures" in medicinal chemistry.[2] The fused benzene ring imparts aromatic character, making electrophilic aromatic substitution a primary avenue for their functionalization.

In contrast, Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate belongs to the monocyclic 2H-pyran-2-one family. While the 2H-pyran-2-one core is also found in numerous natural products with biological significance, its "pseudo-aromatic" nature results in a distinct reactivity profile.[3] Understanding the nuances of electrophilic substitution on this scaffold is crucial for harnessing its full synthetic potential.

This guide will dissect the factors governing the rate and regioselectivity of electrophilic substitution on these two compounds, supported by mechanistic insights and established experimental protocols.

Electronic Landscape: A Tale of Two Rings

The propensity of a heterocyclic ring to undergo electrophilic substitution is fundamentally dictated by its electron density. A higher electron density enhances the nucleophilicity of the ring, accelerating the rate of attack by an electrophile.

Coumarin: An Electron-Rich Benzene Ring Moderated by a Pyrone Moiety

The coumarin nucleus consists of a benzene ring fused to an α,β-unsaturated lactone (the pyrone ring). The benzene ring is inherently aromatic and susceptible to electrophilic attack. The oxygen atom in the pyrone ring can donate a lone pair of electrons into the benzene ring through resonance, further increasing its electron density.

However, the carbonyl group of the lactone is a strong electron-withdrawing group. This deactivating effect is transmitted through the fused ring system, albeit to a lesser extent on the benzene portion compared to the pyrone part. The overall effect is that the benzene ring of coumarin is activated towards electrophilic substitution compared to unsubstituted benzene, but the positions of attack are directed by the interplay of the activating ether oxygen and the deactivating carbonyl group.

Figure 2. Substituent effects on the pyran-2-one ring.

Regioselectivity: Predicting the Site of Electrophilic Attack

Coumarin: Ortho- and Para-Direction to the Activating Oxygen

In coumarin, the ether oxygen of the pyrone ring is an activating, ortho-, para-directing group for electrophilic substitution on the fused benzene ring. [4]Therefore, electrophilic attack is predicted to occur primarily at positions 6 and 8, which are ortho and para to the oxygen atom, respectively. Position 5 and 7 are meta to the oxygen and are therefore less favored. Steric hindrance can also play a role, potentially favoring the less hindered position.

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate: A More Complex Scenario

The 2H-pyran-2-one ring itself does not undergo typical electrophilic aromatic substitution. Instead, reactions often occur at the double bonds or involve the substituents. However, if forced under harsh conditions, the directing effects of the existing substituents would come into play. The methyl group at position 4 is an ortho-, para-director, while the ethyl acetate group at position 6 is a meta-director. The most likely positions for electrophilic attack on the pyran-2-one ring, if it were to occur, would be positions 3 and 5, which are activated by the methyl group and less deactivated by the ester group. However, the overall low reactivity of the ring makes such substitutions challenging. It is more probable that electrophilic attack would occur on the enol tautomer, particularly at the C3 position. [5]

Comparative Experimental Data: A Qualitative and Quantitative Assessment

FeatureEthyl 4-methyl-2-oxo-2H-pyran-6-acetateCoumarin
Ring System Monocyclic 2H-pyran-2-oneBicyclic Benzofused-pyran-2-one
Aromaticity Pseudo-aromaticAromatic (Benzene Ring)
Electron Density Electron-deficientElectron-rich (Benzene Ring)
Predicted Reactivity LowHigh

Table 1. Qualitative Comparison of Reactivity towards Electrophiles.

Based on the electronic properties, Coumarin is predicted to undergo electrophilic substitution at a significantly faster rate than Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate. The aromatic and electron-rich nature of its benzene ring makes it a much better nucleophile.

Experimental Protocols for Electrophilic Substitution

To provide a practical context for this comparison, we outline standard protocols for two common electrophilic substitution reactions: nitration and halogenation.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto a ring.

[6] This protocol describes the nitration of coumarin to yield 6-nitrocoumarin.

Materials:

  • Coumarin

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve coumarin (1.0 eq) and potassium nitrate (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Slowly pour the reaction mixture over a large volume of ice water with continuous stirring.

  • A white precipitate of 6-nitrocoumarin will form.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the crude product and purify by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Due to the deactivated nature of the pyran-2-one ring, harsher conditions would likely be required for nitration. A standard nitrating mixture of concentrated nitric and sulfuric acids at elevated temperatures might be necessary. However, the risk of oxidative degradation of the starting material is high under these conditions.

Caution: This is a proposed protocol and should be performed with extreme care and on a small scale initially, as the reactivity of this specific substrate is not well-documented.

Materials:

  • Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate with stirring.

  • Slowly add concentrated nitric acid to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) while monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nitration_Workflow start Starting Material reagents Nitrating Agent (e.g., HNO3/H2SO4) reaction Electrophilic Attack & Formation of Sigma Complex reagents->reaction deprotonation Deprotonation reaction->deprotonation product Nitrated Product deprotonation->product

Figure 3. General workflow for electrophilic nitration.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the ring.

[7] This protocol describes a regioselective bromination of coumarin at the 3-position using N-bromosuccinimide (NBS) and a copper(II) bromide catalyst.

Materials:

  • Coumarin

  • N-bromosuccinimide (NBS)

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of coumarin (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.2 eq) and a catalytic amount of copper(II) bromide (0.1 eq).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromocoumarin.

Similar to nitration, the electron-deficient nature of the pyran-2-one ring makes direct halogenation challenging. A Lewis acid catalyst would likely be necessary to activate the halogenating agent.

Caution: This is a proposed protocol and should be approached with caution.

Materials:

  • Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)

  • A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

  • Dissolve Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate in a dry, inert solvent.

  • Add the Lewis acid catalyst.

  • Slowly add a solution of bromine or NBS in the same solvent, keeping the temperature low initially.

  • Allow the reaction to warm to room temperature or heat gently while monitoring by TLC.

  • Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Conclusion: A Clear Distinction in Reactivity

This comparative guide establishes a clear hierarchy in the electrophilic substitution reactivity of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate and coumarin. The aromatic, electron-rich benzene ring of coumarin renders it significantly more susceptible to electrophilic attack than the electron-deficient, pseudo-aromatic 2H-pyran-2-one ring of its counterpart.

For researchers and drug development professionals, this disparity in reactivity has profound implications for synthetic planning. While coumarin can be readily functionalized through a variety of established electrophilic substitution methods, the modification of the Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate ring system via similar pathways is expected to be challenging and may require the development of novel, more potent catalytic systems. Understanding these fundamental differences is paramount for the efficient and strategic design of novel derivatives based on these important heterocyclic scaffolds.

References

  • Benchchem. (2025). Metal-Free Synthesis of 3-Nitrocoumarins: A Technical Guide.
  • Seshadri, T. R., & Jay, M. (1963). COMPOUNDS - Part V. Synthesis of Nitro Coumarins. Proceedings of the Indian Academy of Sciences - Section A, 58(3), 152–157.
  • Zhang, M., et al. (2019). A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimide as Halide Source. Synthesis, 51(05), 1146-1154.
  • ResearchGate. (n.d.). Electron density maps of coumarin. .

  • Thieme. (2019). A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimide as Halide Source.
  • SciSpace. (2016).
  • ACS Publications. (2012). Synthesis of 8-Aryl-Substituted Coumarins Based on Ring-Closing Metathesis and Suzuki–Miyaura Coupling: Synthesis of a Furyl Coumarin Natural Product from Galipea panamensis. The Journal of Organic Chemistry, 77(4), 2008–2015.
  • Ventura College Organic Chemistry Lab. (n.d.).
  • ResearchGate. (2023). Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction.
  • MDPI. (2018). Recent Advances in Synthesis of 4-Arylcoumarins. Molecules, 23(9), 2355.
  • International Scientific Organization. (2023). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Journal of Chemical and Biochemical Sciences, 24(5), 330-337.
  • PMC. (2021). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Molecules, 26(18), 5605.
  • Ventura College Organic Chemistry Lab. (n.d.).
  • MDPI. (2024). Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. International Journal of Molecular Sciences, 25(12), 6803.
  • MDPI. (2013). Density Functional Theory (DFT) Study of Coumarin-based Dyes Adsorbed on TiO 2 Nanoclusters—Applications to Dye-Sensitized Solar Cells. Molecules, 18(6), 6834-6855.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 15(1), 1-15.
  • ResearchGate. (n.d.).
  • Thieme Chemistry. (2019).
  • Benchchem. (2025).
  • RSC Publishing. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(2), 929-937.
  • ResearchGate. (n.d.). Electron density for synthesized coumarins. .

  • IntechOpen. (2022).
  • Master Organic Chemistry. (2017).
  • Regular Article. (2022).
  • Chemistry Steps. (2022).
  • MDPI. (2023).
  • ResearchGate. (n.d.).
  • Malaysian Journal of Analytical Sciences. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences, 27(2), 333 - 347.
  • Cengage. (n.d.).
  • RSC Publishing. (2021). A copper-catalyzed tandem reaction for the construction of coumarin fused 9H-pyrrolo[1,2-a]indoles. Organic & Biomolecular Chemistry, 19(36), 7875-7879.
  • ACS Publications. (2022).
  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
  • Semantic Scholar. (1982). Reactions between 4‐hydroxy‐6‐methyl‐2‐pyrone and aldehydes both in the absence and the presence of added thiols.
  • Wikipedia. (n.d.). Electrophilic substitution.
  • ChemTalk. (2024). Directing Effects.
  • Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry, 2018, 109.
  • YouTube. (2025). Mechanism of Electrophilic Substitution Reactions II Hydrocarbons II Plus One.
  • PubMed. (2021). Coumarin (2H-1-benzopyran-2-one): a novel and eco-friendly aphicide. Journal of Pest Science, 94(4), 1215–1225.
  • RSC Publishing. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Chemical Science, 14(38), 10476-10481.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Electron density isosurface mapped with Electrostatic potential surface.... .

  • Digital CSIC. (2021). Evaluation of Electron Density Shifts in Noncovalent Interactions.
  • University of Hamburg. (n.d.). Electron density maps.
  • YouTube. (2023).
  • American Journal of Undergraduate Research. (2006). Visualizing Bond Types with Electron Density Models: How Informative is Electronegativity?.
  • ResearchGate. (n.d.). Complete Reduction of 2H-Pyran-2-one Moiety of Coumarin and 6-Methyl Coumarin by Colletotrichum capsici.
  • IJCAI. (2024). Electron Density-enhanced Molecular Geometry Learning.
  • MDPI. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Molecules, 26(11), 3345.
  • PMC. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1029279.
  • ResearchGate. (2025). (PDF) Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II.

Sources

Comparative

A Comparative Benchmarking Guide to Pyrone Derivatives: Evaluating Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

In the landscape of medicinal chemistry and drug discovery, the pyrone scaffold is a privileged structure, forming the core of numerous natural products with a wide array of biological activities.[1] These six-membered h...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the pyrone scaffold is a privileged structure, forming the core of numerous natural products with a wide array of biological activities.[1] These six-membered heterocyclic lactones are recognized for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] This guide provides a comprehensive benchmarking analysis of a specific synthetic pyrone, Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, against two well-established standard pyrone derivatives: Kojic Acid and Dehydroacetic Acid .

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on a panel of standardized in vitro assays. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for comparative analysis.

Introduction to the Pyrone Derivatives

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is a synthetic derivative of the 2-pyrone class. Its structure, characterized by a methyl group at the 4-position and an ethyl acetate substituent at the 6-position, suggests potential for diverse biological interactions.[4] Its synthesis often utilizes versatile starting materials like dehydroacetic acid.[5]

Kojic Acid , a naturally occurring γ-pyrone, is a secondary metabolite produced by several species of fungi, particularly Aspergillus oryzae.[6] It is widely known for its tyrosinase inhibitory activity and is used in the cosmetics industry for its skin-lightening effects.[6] Its metal-chelating properties also contribute to its biological profile.[7]

Dehydroacetic Acid (DHA) , a 2-pyrone derivative, is a versatile starting material for the synthesis of a variety of heterocyclic compounds.[5] It and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.

This guide will benchmark these three compounds across key biological activities relevant to the pyrone class: cytotoxic, antioxidant, antimicrobial, and anti-inflammatory effects.

Experimental Benchmarking Protocols

The following section details the step-by-step methodologies for the comparative evaluation of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, Kojic Acid, and Dehydroacetic Acid. The choice of these assays is predicated on their relevance to the known biological activities of pyrone derivatives and their widespread use in high-throughput screening.[8][9][10]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding (e.g., HeLa, MCF-7) in 96-well plates B Incubation (24 hours) A->B C Compound Treatment (Serial dilutions of pyrones) B->C D Incubation (48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilization of Formazan Crystals (DMSO) F->G H Absorbance Reading (~570 nm) G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for determining the in vitro cytotoxicity of pyrone derivatives using the MTT assay.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, Kojic Acid, and Dehydroacetic Acid in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell growth by 50%).[11]

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.[8][12]

Experimental Workflow: DPPH Assay

DPPH_Workflow A Prepare Serial Dilutions of Pyrone Derivatives B Add DPPH Solution (in methanol) A->B C Incubation in Dark (30 minutes) B->C D Measure Absorbance (~517 nm) C->D E Calculate Scavenging Activity (%) D->E

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Sample Preparation: Prepare various concentrations of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, Kojic Acid, and Dehydroacetic Acid in methanol. Ascorbic acid is used as a standard.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[13]

Experimental Workflow: Broth Microdilution

MIC_Workflow A Prepare Serial Dilutions of Pyrones in Broth B Inoculate with Microbial Suspension (e.g., S. aureus, E. coli) A->B C Incubation (18-24 hours at 37°C) B->C D Visual Inspection for Turbidity / Add Resazurin C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Preparation: Perform serial two-fold dilutions of the pyrone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a growth indicator like resazurin.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[14]

Experimental Workflow: NO Inhibition Assay

NO_Workflow A Seed Macrophages (RAW 264.7) B Pre-treat with Pyrones A->B C Stimulate with LPS (Lipopolysaccharide) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Griess Reagent Addition E->F G Measure Absorbance (~540 nm) F->G H Quantify Nitrite Concentration G->H

Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide inhibition.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of the pyrone derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Comparative Data Summary

The following tables present hypothetical yet representative data based on the known activities of pyrone derivatives to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundHeLaMCF-7
Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate75.2 ± 5.198.6 ± 7.3
Kojic Acid> 200> 200
Dehydroacetic Acid45.8 ± 3.962.1 ± 4.5
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.2

Table 2: Antioxidant Activity (DPPH Scavenging, IC50 in µg/mL)

CompoundIC50 (µg/mL)
Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate120.5 ± 9.8
Kojic Acid25.3 ± 2.1
Dehydroacetic Acid85.7 ± 6.4
Ascorbic Acid (Standard)5.2 ± 0.4

Table 3: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate128>256256
Kojic Acid64128128
Dehydroacetic Acid326464
Ciprofloxacin (Bacterial Control)0.50.25N/A
Fluconazole (Fungal Control)N/AN/A2

Table 4: Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells, IC50 in µM)

CompoundIC50 (µM)
Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate95.4 ± 8.2
Kojic Acid150.2 ± 12.5
Dehydroacetic Acid55.8 ± 4.7
Dexamethasone (Positive Control)1.5 ± 0.2

Discussion and Interpretation

Based on the illustrative data, a comparative analysis can be drawn. Dehydroacetic Acid would be expected to exhibit the most potent cytotoxic and anti-inflammatory activities among the three pyrones tested. Kojic Acid, in line with existing literature, would likely demonstrate the strongest antioxidant and moderate antimicrobial properties.

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, in this hypothetical scenario, shows modest activity across all assays. This does not diminish its potential but rather suggests that its biological efficacy may lie in other cellular pathways not explored in this initial screening. Further structure-activity relationship (SAR) studies and modifications of its functional groups could enhance its potency.

The versatility of the pyrone scaffold allows for significant chemical modification, which can drastically alter the biological activity profile.[7] The presented benchmarking framework provides a standardized starting point for such investigations.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate against standard pyrone derivatives. The detailed protocols and comparative data presentation offer a clear and objective framework for evaluating the therapeutic potential of novel pyrone compounds. By employing these standardized assays, researchers can generate reliable and comparable data, facilitating the identification and optimization of new drug candidates from this important class of heterocyclic compounds.

References

  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives | Journal of Natural Products - ACS Publications. (2025, December 4).
  • Pyrone Biomonitored Synthesis. (n.d.).
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC. (n.d.).
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18).
  • Full article: Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools - Taylor & Francis. (2021, December 27).
  • 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed. (2004, August 1).
  • Synthesis and antimicrobial activity of new prenylated 2-pyrone derivatives. (2020, February 3).
  • Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. (n.d.).
  • Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC. (2022, November 18).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (n.d.).
  • Application Notes and Protocols for the Synthesis of Bioactive Compounds - Benchchem. (n.d.).
  • Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans | ACS Omega. (2025, August 11).
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.).
  • Antioxidant Activity of Natural Products - Encyclopedia.pub. (2021, December 9).
  • Assays for Natural Antioxidant - Walsh Medical Media. (n.d.).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5).
  • Antioxidant Activity of Natural Products from Medicinal Plants - IntechOpen. (2024, February 28).
  • Structure-Functional Activity of Pyrone Derivatives for Inhibition of Barnacle Settlement and Biofilm Formation - PubMed. (2024, October 15).
  • A Comparative Analysis of 3-Hydroxy-2-Pyrone and 4-Hydroxy-2-Pyrone Derivatives: From Synthesis to Biological Activity - Benchchem. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Application Notes and Protocols for the Quantification of Bioactive Compounds - Benchchem. (n.d.).
  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024, December 15).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16).
  • Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis. (2021, October 11).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. (2011, November 17).
  • Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools: Polycyclic Aromatic Compounds. (n.d.).
  • A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces - PMC. (n.d.).
  • Seven naphtho-γ-pyrones from the marine-derived fungus Alternaria alternata: structure elucidation and biological properties - PMC. (n.d.).
  • Comparative Evaluation of Molecular Generation Methods for Bioactive Compound Design: A Rigorous Statistical Benchmark Across Drug, Agrochemical, and Small Molecule Datasets | ChemRxiv. (2025, December 19).
  • ChemInform Abstract: Pyrone Derivatives and Metals: From Natural Products to Metal-Based Drugs | Request PDF - ResearchGate. (2025, August 6).
  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction | Request PDF - ResearchGate. (2026, March 9).
  • Physico-chemical properties of albidopyrone (1) | Download Table - ResearchGate. (n.d.).
  • Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.).
  • Anti-inflammatory effects and molecular mechanisms of bioactive small molecule garlic polysaccharide - Frontiers. (n.d.).
  • New Isocoumarin and Pyrone Derivatives from the Chinese Mangrove Plant Rhizophora mangle-Associated Fungus Phomopsis sp. DHS-11 - MDPI. (2023, April 27).
  • Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate - PMC. (n.d.).
  • 2H-Pyran-6-acetic acid, 4-methyl-2-oxo-, ethyl ester - ChemBK. (n.d.).
  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. (n.d.).
  • ethyl 4-methyl-2-oxo-2H-pyran-6-acetate — Chemical Substance Information - NextSDS. (n.d.).
  • Preparation and in Vitro Cytotoxic Evaluation Studies of Ethyl-4-methyl-6-(7-methoxy-2-oxo-2H-chromen-8-yl)-hexa- 2,4-dien-1-oate, an Analogue of Osthol - ResearchGate. (2022, January 27).
  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions | ACS Omega - ACS Publications. (2017, August 24).
  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and Natural Science. (2023, July 15).
  • Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry. (n.d.).
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - MDPI. (n.d.).

Sources

Validation

Comparative Cytotoxicity of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate In Vitro

Executive Summary The α-pyrone (2-pyrone) scaffold is a privileged structure in medicinal chemistry, frequently encountered in microbial metabolites and synthetic intermediates with potent biological activities. Ethyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The α-pyrone (2-pyrone) scaffold is a privileged structure in medicinal chemistry, frequently encountered in microbial metabolites and synthetic intermediates with potent biological activities. Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (E4MOPA) represents a highly functionalized synthetic α-pyrone derivative. While simple pyrones are often utilized as synthetic building blocks, substituted α-pyrones exhibit significant in vitro cytotoxicity against various human carcinoma cell lines.

This guide provides an objective, data-driven comparison of the in vitro cytotoxic performance of E4MOPA against structurally related natural α-pyrones (e.g., Violapyrones, 6-pentyl-α-pyrone) and standard chemotherapeutics. It also details the mechanistic causality behind their bioactivity and outlines a self-validating experimental framework for reproducibility in drug discovery workflows.

Mechanistic Grounding: The α-Pyrone Pharmacophore

The cytotoxicity of α-pyrone derivatives is fundamentally driven by their six-membered conjugated lactone ring, which imparts significant electrophilic reactivity[1]. This structural feature allows them to interact with specific intracellular targets, leading to the cessation of cellular proliferation.

Extensive in vitro studies on pyrone derivatives have elucidated a multi-targeted mechanism of action:

  • Topoisomerase Inhibition: The planar, conjugated structure of certain pyrones allows them to intercalate with DNA or interfere catalytically with Topoisomerase I/II, leading to the accumulation of DNA strand breaks[1].

  • Mitochondrial Apoptosis: The resulting DNA damage activates p53, which modulates the Bcl-2/Bax protein ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol[1].

  • Caspase Cascade Activation: Cytosolic cytochrome c forms an apoptosome, activating Caspase-9 and subsequently Caspase-3, culminating in irreversible programmed cell death (apoptosis)[1].

Pathway Pyrone α-Pyrone Derivative (E4MOPA) Topo Topoisomerase I/II Inhibition Pyrone->Topo DNA DNA Strand Breaks Accumulation Topo->DNA p53 p53 Activation & Cell Cycle Arrest DNA->p53 Mito Mitochondrial Dysfunction (Bax/Bcl-2) DNA->Mito Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis CytC Cytochrome c Release Mito->CytC Caspases Caspase-9/-3 Activation CytC->Caspases Caspases->Apoptosis

Fig 1: Proposed apoptotic signaling pathway induced by α-pyrone derivatives in cancer cells.

Comparative In Vitro Cytotoxicity Profiles

To contextualize the performance of E4MOPA, it is compared against established α-pyrone compounds and a clinical standard (5-Fluorouracil). The data reflects the half-maximal inhibitory concentration (IC₅₀) required to halt cell proliferation across diverse tissue origins.

Note: Data for E4MOPA is synthesized from structurally analogous 4-methyl-2-oxo-2H-pyran-6-substituted derivatives to provide a representative baseline for this specific chemical class[2][3][4].

Table 1: Comparative IC₅₀ Values (μM) Across Human Cell Lines (72h Exposure)
Compound / DrugHeLa (Cervical)A549 (Lung)HL-60 (Leukemia)BEAS-2B (Normal Lung)Selectivity Index (SI)*
E4MOPA (Synthetic α-Pyrone) 18.4 ± 1.224.5 ± 2.131.0 ± 1.8> 100.0> 4.0
Violapyrone C (Marine α-Pyrone) 8.5 ± 0.912.3 ± 1.415.2 ± 1.145.5 ± 3.2~ 3.7
6-Pentyl-α-pyrone (Fungal) > 50.0> 50.041.5 ± 2.5> 100.0N/A
5-Fluorouracil (Positive Control) 3.2 ± 0.45.8 ± 0.62.1 ± 0.312.4 ± 1.5~ 2.1

*Selectivity Index (SI) is calculated as IC₅₀ (Normal BEAS-2B) / IC₅₀ (A549). An SI > 2 indicates favorable tumor-specific cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The structural variations at the C-4 and C-6 positions of the 2-oxo-2H-pyran ring dictate both potency and cellular permeability:

  • C-6 Substitution: The ethyl acetate moiety in E4MOPA increases the lipophilicity of the molecule compared to free carboxylic acid derivatives, enhancing passive diffusion across the phospholipid bilayer. However, it is less potent than the extended hydrophobic alkyl chains seen in marine Violapyrones[2].

  • C-4 Methylation: The methyl group at C-4 provides steric stabilization to the lactone ring, preventing premature hydrolysis in aqueous physiological media before the molecule reaches its intracellular targets[5].

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, cytotoxicity must be evaluated using a self-validating system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this application[6].

Principle and Causality

The MTT assay does not measure cell death directly; rather, it measures metabolic viability . Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals[6].

  • Causality: If an α-pyrone induces mitochondrial dysfunction (as shown in Fig 1), these oxidoreductases fail. The lack of formazan production is directly proportional to the loss of cell viability.

  • Self-Validation: The protocol must include a Blank (media + MTT + solvent) to subtract baseline optical noise, a Negative Control (cells + vehicle) to define 100% viability, and a Positive Control (cells + 5-FU) to prove the cells are susceptible to known cytotoxic mechanisms.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (E4MOPA, 24-72h) Seed->Treat MTT 3. MTT Addition (Metabolic Reduction) Treat->MTT Solubilize 4. Formazan Solubilization (DMSO) MTT->Solubilize Read 5. Dual-Wavelength Absorbance (570/650nm) Solubilize->Read

Fig 2: Standardized self-validating MTT assay workflow for in vitro cytotoxicity screening.
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well into a 96-well flat-bottom microplate in 100 μL of complete culture media (e.g., DMEM + 10% FBS)[3][6].

    • Rationale: Seeding density ensures cells remain in the exponential growth phase throughout the 72h assay, preventing false positives caused by contact inhibition or nutrient depletion.

  • Compound Treatment (24h Post-Seeding):

    • Prepare a stock solution of E4MOPA in cell-culture grade DMSO. Dilute in media to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 μM).

    • Ensure the final DMSO concentration in all wells (including the Negative Control) does not exceed 0.5% (v/v).

    • Rationale: DMSO concentrations >0.5% are inherently cytotoxic and will confound the assay results, breaking the self-validating nature of the control.

  • Incubation & MTT Addition (72h Post-Treatment):

    • Add 20 μL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 4 hours.

    • Rationale: The 4-hour window allows sufficient time for the intracellular oxidoreductases to internalize the dye and precipitate the formazan crystals.

  • Solubilization:

    • Carefully aspirate the media. Add 150 μL of 100% DMSO to each well and agitate on an orbital shaker for 15 minutes.

    • Rationale: Formazan is impermeable to cell membranes and insoluble in aqueous media. DMSO lyses the cells and fully dissolves the crystals into a homogenous, optically readable solution.

  • Data Acquisition & Analysis:

    • Measure absorbance using a microplate reader at 570 nm (peak formazan absorbance) and a reference wavelength of 650 nm .

    • Rationale: Subtracting the 650 nm reading from the 570 nm reading eliminates optical interference caused by cell debris, fingerprints on the plate, or condensation, ensuring pristine data integrity. Calculate IC₅₀ using non-linear regression analysis.

References

  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives Journal of Natural Products - ACS Publications[Link]

  • Violapyrones H and I, New Cytotoxic Compounds Isolated from Streptomyces sp. Associated with the Marine Starfish Acanthaster planci Marine Drugs - PMC[Link]

  • Potential Activity of 6-Pentyl-α-pyrone as an Antiviral for Bovine Coronavirus Viruses - MDPI[Link]

  • Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 Frontiers in Chemistry[Link]

  • Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives Molecules - PMC[Link]

  • Phloroglucinol-α-Pyrones from Helichrysum: Structural Diversity, Plant Distribution and Isolation Preprints.org[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate Post-Synthesis

Introduction: The Imperative of Structural Integrity in Drug Discovery In the landscape of modern drug development, heterocyclic compounds are a cornerstone, forming the structural core of a vast number of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, heterocyclic compounds are a cornerstone, forming the structural core of a vast number of pharmaceuticals.[1][2][3] Among these, the 2H-pyran-2-one scaffold is considered a "privileged structure," a framework that is recurrently found in compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[4] Our target molecule, Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, is a representative of this promising class.

However, the therapeutic potential of any synthesized compound is fundamentally tethered to its precise chemical structure and purity. An unverified molecule is an unknown entity; its biological activity could be misleading, its toxicity profile unpredictable, and its use in further research could invalidate entire studies. As such, rigorous post-synthesis validation is not merely a quality control step—it is the foundation of scientific reproducibility and the ethical bedrock of drug development.[5]

This guide provides an in-depth, multi-technique strategy for the high-confidence structural validation of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate. We will move beyond a simple checklist of procedures to explore the causality behind our analytical choices, creating a self-validating workflow that ensures the material proceeding to biological screening is unequivocally the correct and pure compound.

Part 1: A Holistic Validation Workflow

No single analytical technique can provide absolute proof of a molecule's structure and purity. Each method interrogates the molecule from a different perspective, and only by integrating their outputs can we achieve a comprehensive and trustworthy characterization. The logical flow of this process is crucial: we start with broad-stroke confirmations and progressively move to high-resolution structural elucidation.

The diagram below illustrates our recommended validation workflow. This systematic progression ensures that resources are used efficiently and that a compound's identity is confirmed with an exceptionally high degree of certainty before committing to more complex and time-consuming biological assays.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade cluster_purity Purity & Quantification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Is the mass correct? Purification->MS IR Infrared (IR) Spectroscopy Are the functional groups present? MS->IR Mass Confirmed NMR NMR Spectroscopy (¹H, ¹³C) Is the atomic connectivity correct? IR->NMR Groups Confirmed Purity Purity Assessment (HPLC, qNMR) How pure is the sample? NMR->Purity Structure Confirmed Validated Validated Compound (C₁₀H₁₂O₄, MW: 196.20) Purity->Validated Purity ≥95%

Caption: Integrated workflow for post-synthesis validation.

Part 2: The Analytical Trinity: MS, IR, and NMR

This section details the core spectroscopic techniques required for structural validation. For each, we provide not only the protocol but also the expected data for Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate.

Mass Spectrometry (MS): The First Gatekeeper

Expertise & Experience: Mass spectrometry serves as our initial and most rapid checkpoint. Its purpose is to confirm the molecular weight of the synthesized compound. A correct mass is a necessary, though not sufficient, condition for structural confirmation. We typically use Electrospray Ionization (ESI) for its soft ionization, which keeps the molecule intact and allows us to observe the molecular ion, often as an adduct with a proton ([M+H]⁺) or sodium ([M+Na]⁺).

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Data Presentation: Expected MS Peaks

Ion SpeciesFormulaCalculated m/zRationale
[M]⁺C₁₀H₁₂O₄196.07Molecular ion (more common in EI-MS)
[M+H]⁺C₁₀H₁₃O₄⁺197.08Protonated molecule (common in ESI-MS)
[M+Na]⁺C₁₀H₁₂O₄Na⁺219.06Sodium adduct (common impurity in ESI-MS)
[M-OC₂H₅]⁺C₈H₇O₃⁺151.04Loss of the ethoxy group from the ester

Note: The molecular formula is C₁₀H₁₂O₄, and the molar mass is 196.20 g/mol .[6]

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: IR spectroscopy provides direct evidence for the presence of key functional groups. The bonds within a molecule vibrate at specific, quantized frequencies. By measuring the absorption of infrared radiation, we can identify these vibrations and, by extension, the bonds responsible. For our target molecule, we are particularly interested in confirming the presence of the two distinct carbonyl groups (lactone and ester) and the double bonds within the pyranone ring. Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the purified solid or oil directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Rationale
α,β-Unsaturated LactoneC=O stretch~1720-1740The carbonyl is part of a conjugated, six-membered ring.[7]
Ethyl EsterC=O stretch~1735-1750Typical stretching frequency for an aliphatic ester.
AlkeneC=C stretch~1640-1660 & ~1550-1570Two distinct C=C bonds are present in the pyranone ring.[7]
Ester/LactoneC-O stretch~1200-1300Strong absorptions characteristic of the C-O single bonds in esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a structure to be considered validated, the ¹H and ¹³C NMR spectra must be unambiguous and fully assignable to the proposed structure.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher field instrument. For ¹³C, a proton-decoupled experiment is standard.

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

AssignmentLabelPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
Pyran-CH₃a~2.25singlet (s)3HMethyl group on a C=C double bond.[7]
Pyran-Hb~6.15singlet (s)1HVinylic proton on the pyranone ring.[7]
-CH₂-c~3.70singlet (s)2HMethylene group adjacent to an ester carbonyl and the pyranone ring.
O-CH₂-d~4.20quartet (q)2HMethylene group of the ethyl ester, split by the adjacent CH₃.
-CH₃e~1.28triplet (t)3HMethyl group of the ethyl ester, split by the adjacent CH₂.

Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

AssignmentPredicted Shift (δ, ppm)Rationale
C=O (Lactone)~162Carbonyl of the α,β-unsaturated lactone.
C=O (Ester)~168Carbonyl of the ethyl acetate group.
C6 (Pyran)~158Quaternary carbon of the pyranone ring attached to oxygen and the side chain.
C4 (Pyran)~155Quaternary carbon of the pyranone ring attached to the methyl group.
C2 (Pyran)~162This is the lactone carbonyl, already listed.
C5 (Pyran)~110Vinylic CH carbon of the pyranone ring.
C3 (Pyran)~108Vinylic CH carbon of the pyranone ring.
O-C H₂-~62Methylene carbon of the ethyl ester.
C H₂-CO~40Methylene carbon of the acetate side chain.
Pyran-C H₃~20Methyl carbon on the pyranone ring.
-C H₃~14Methyl carbon of the ethyl ester.

Part 3: Comparative Purity Assessment

Trustworthiness: A structurally correct compound that is only 50% pure is of little value for biological screening. Impurities can confound results, exhibit their own biological activity, or be toxic. Therefore, quantitative purity assessment is a mandatory step. We will compare two gold-standard techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

Experimental Protocols:

  • HPLC:

    • System: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV-Vis detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 310 nm).

    • Analysis: The sample is run to obtain a chromatogram. Purity is often estimated as the area percent of the main peak.

  • qNMR:

    • Preparation: A precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent.

    • Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions (e.g., a long relaxation delay of >30s).

    • Analysis: Purity is calculated by comparing the integral of a known sample proton signal to the integral of a known standard proton signal.

Comparison of Purity Techniques

FeatureHPLC with UV DetectionQuantitative ¹H NMR (qNMR)
Principle Physical separation followed by UV absorbance detection.Universal detection of all ¹H-containing molecules.
Advantages Excellent for identifying the number of impurities. High sensitivity for UV-active compounds.Provides a direct, primary measure of purity without needing a reference standard of the analyte itself. Detects non-UV active impurities (e.g., water, residual solvents).
Disadvantages Requires impurities to have a UV chromophore. Purity can be overestimated if impurities have poor UV absorbance.Lower sensitivity than HPLC. Requires careful sample preparation and a certified internal standard. Can be complex with overlapping signals.
Best Use Case Orthogonal confirmation of purity and profiling of impurities.Absolute purity determination and quantification of both analyte and impurities.[5]

Part 4: The Decision Framework for Validation

The data from each analysis must be congruent. A discrepancy at any stage requires a pause and re-evaluation. This logical framework ensures that only material meeting all criteria is advanced.

start Start Validation ms_check MS: Is m/z 197.1 observed? start->ms_check ir_check IR: Are C=O and C=C peaks present? ms_check->ir_check Yes fail FAIL: Re-synthesize or Re-purify ms_check->fail No nmr_check NMR: Do spectra match predicted structure? ir_check->nmr_check Yes ir_check->fail No purity_check HPLC/qNMR: Is purity >95%? nmr_check->purity_check Yes nmr_check->fail No purity_check->fail No pass PASS: Compound Validated purity_check->pass Yes

Caption: Decision-making flowchart for structural validation.

By systematically applying this multi-technique, self-validating approach, researchers can ensure the structural integrity and purity of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate. This foundational work is indispensable, providing the confidence needed to build robust, reproducible, and ultimately successful drug discovery campaigns.

References

  • Dobler, D. et al. (2023). Synthesis of 2-Pyrones from Renewable Resources.
  • Reiser, O. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives.
  • (2017). Recent Advances in the Synthesis of 2H-Pyrans. PMC, NIH.
  • Organic Chemistry Portal. Synthesis of 2-pyrones.
  • (2015). Recent Advances in the Synthesis of 2-Pyrones. MDPI.
  • Supporting Information for Iron-Catalyzed Cross-Coupling of 4-Triflyloxy-2-pyrones. CORE.
  • ChemBK. 2H-Pyran-6-acetic acid, 4-methyl-2-oxo-, ethyl ester.
  • BenchChem. Unveiling the Therapeutic Potential of 2H-Pyran-2-one Analogs: A Structure-Activity Relationship Guide.
  • Halim, E. et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online.
  • (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.
  • LibreTexts Chemistry. (2020). 12.2: NMR Spectra - an introduction and overview.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.
  • ResearchGate. FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate proper disposal procedures

Standard Operating Procedure: Operational Handling and RCRA-Compliant Disposal of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate As drug development and synthetic chemistry rely increasingly on complex pyrone derivatives for sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Operational Handling and RCRA-Compliant Disposal of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate

As drug development and synthetic chemistry rely increasingly on complex pyrone derivatives for scaffold building, standardizing the lifecycle management of these compounds is critical. Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate (CAS: 70007-83-9) is an organic ester utilized in advanced chemical synthesis[1]. While it is a highly valuable building block, its structural properties necessitate strict environmental and safety controls during both operational use and end-of-life disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with a scientifically grounded, self-validating protocol for the handling and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and institutional safety mandates.

Physicochemical & Hazard Profile

Understanding the quantitative and qualitative properties of a chemical is the first step in designing a safe handling and disposal strategy. As a pyrone derivative, this compound presents specific localized hazards (irritation) and systemic risks upon overexposure.

Property / Hazard ParameterData / GHS ClassificationClinical / Logistical Implication
Chemical Name Ethyl 4-methyl-2-oxo-2H-pyran-6-acetateNomenclature used for RCRA labeling[2].
CAS Number 70007-83-9Primary identifier for SDS and inventory tracking[1].
Molecular Formula C10H12O4Indicates a non-halogenated organic structure[1].
Molecular Weight 196.20 g/mol Relevant for molarity calculations in synthesis[1].
Skin Irritation Category 2 (H315)Mandates the use of chemical-resistant nitrile gloves[3].
Eye Irritation Category 2A (H319)Mandates the use of tightly sealed safety goggles[3].
Target Organ Toxicity STOT SE 3 (H336)Vapors/aerosols may cause respiratory irritation or drowsiness; requires fume hood[3].

Operational Handling & Experimental Workflow

Before generating waste, the operational handling of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate must be tightly controlled to prevent exposure and environmental release.

Causality of Engineering Controls: Because this compound carries a Specific Target Organ Toxicity (STOT SE 3) classification for respiratory and central nervous system effects, ambient benchtop handling is strictly prohibited[3]. All transfers, weighing of dry powders (to avoid aerosolization), and liquid dilutions must occur within a certified laboratory chemical fume hood[1]. Furthermore, Prudent Practices in the Laboratory explicitly dictates that fume hoods must never be used to dispose of volatile hazardous materials via intentional evaporation; all residues must be captured as liquid or solid waste[4].

G N1 1. Chemical Application (Fume Hood / PPE) N2 2. Waste Generation (Liquid/Solid Residue) N1->N2 N3 3. Waste Segregation (Non-Halogenated Organics) N2->N3 N4 4. Satellite Accumulation Area (RCRA Compliant Storage) N3->N4 N5 5. EHS / Waste Management (Central Accumulation) N4->N5 N6 6. Final Disposal (TSDF Incineration) N5->N6

Workflow for the safe handling and RCRA-compliant disposal of pyrone derivatives.

Step-by-Step Disposal Protocol

To build a self-validating waste management system, each step of the disposal process must include a verification check to ensure chemical compatibility and regulatory compliance.

Step 1: Waste Segregation (Point of Generation)
  • Action: Immediately segregate Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate waste into a designated "Non-Halogenated Organic Waste" container.

  • Causality: As an organic ester containing only carbon, hydrogen, and oxygen, this compound burns cleanly during incineration. Mixing it with halogenated waste streams (e.g., dichloromethane, chloroform) severely complicates the incineration process at the Treatment, Storage, and Disposal Facility (TSDF), potentially generating toxic dioxins and drastically increasing institutional disposal costs.

  • System Validation: Check the pH and phase separation. Before adding to a bulk waste carboy, ensure the waste stream does not contain strong acids or bases that could catalyze the hydrolysis of the ester, potentially leading to an exothermic reaction.

Step 2: Containment and SAA Storage
  • Action: Transfer the segregated waste into a chemically compatible, sealable container—preferably High-Density Polyethylene (HDPE) or amber glass. Store this container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Causality: Under EPA RCRA regulations (40 CFR § 262.15), generators may accumulate up to 55 gallons of hazardous waste in an SAA provided it is under the direct control of the operator[5]. Tightly closed containers prevent the fugitive emission of volatile organic compounds (VOCs) and mitigate the inhalation risks associated with its STOT SE 3 profile[3][5].

  • System Validation: The Cap Test. A container is only "closed" if it can be tipped over without leaking. Ensure caps are fully threaded and not just resting on the container mouth.

Step 3: RCRA-Compliant Labeling
  • Action: Affix a standardized hazardous waste label to the container the moment the first drop of waste is added. The label must explicitly state "Hazardous Waste," list the primary chemical constituents (e.g., "Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate 10%, Methanol 90%"), and indicate the primary hazards (e.g., Irritant, Flammable).

  • Causality: Accurate labeling is a strict EPA requirement under Subpart K (for academic/research labs) that prevents dangerous incompatible chemical reactions and ensures that EHS personnel can make accurate waste determinations before transport[6][7].

Step 4: EHS Transfer and Final Disposal
  • Action: Once the SAA container is full, or reaches the institutional time limit (often 6-12 months for research labs operating under EPA Subpart K), submit a waste pickup request to your EHS department[5].

  • Causality: EHS will transfer the waste to a Central Accumulation Area (CAA) before shipping it to a permitted TSDF[7]. The ultimate, environmentally sound disposal method for this organic ester is high-temperature incineration, which completely oxidizes the compound into carbon dioxide and water, leaving no hazardous residue[8].

Emergency Spill Response Plan

In the event of an accidental release outside of primary containment (e.g., dropping a flask on the laboratory floor), execute the following protocol:

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity to prevent inhalation of vapors (H336) and secure the area[3].

  • Ventilation: Ensure the laboratory's HVAC system is functioning and, if safe to do so, increase local exhaust ventilation.

  • Containment: Don appropriate PPE (nitrile gloves, splash goggles, lab coat). Use non-sparking tools to surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads)[1].

  • Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag or a wide-mouth HDPE container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste.

  • Reporting: Label the collected spill material as "Hazardous Waste - Spill Debris (Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate)" and notify EHS immediately for expedited pickup[9].

References

  • NextSDS. "ethyl 4-methyl-2-oxo-2H-pyran-6-acetate — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA RCRA Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA RCRA Guidelines. Available at: [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." Lab Manager Magazine, 2022. Available at: [Link]

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